Product packaging for 3-(Bromomethyl)pyridine-2-carbonitrile(Cat. No.:CAS No. 116986-13-1)

3-(Bromomethyl)pyridine-2-carbonitrile

Cat. No.: B056254
CAS No.: 116986-13-1
M. Wt: 197.03 g/mol
InChI Key: BSSLVCQAYWTRRC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2 B056254 3-(Bromomethyl)pyridine-2-carbonitrile CAS No. 116986-13-1

Properties

IUPAC Name

3-(bromomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSLVCQAYWTRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438893
Record name 3-(bromomethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116986-13-1
Record name 3-(bromomethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Bromomethyl)pyridine-2-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Bromomethyl)pyridine-2-carbonitrile. This bifunctional molecule, incorporating a reactive bromomethyl group and a cyano-substituted pyridine ring, presents significant opportunities as a versatile building block in medicinal chemistry and materials science. This document summarizes its known physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential biological activities based on the known reactivity of its constituent functional groups and related pyridine derivatives.

Core Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₅BrN₂. Its structure features a pyridine ring substituted with a bromomethyl group at the 3-position and a nitrile group at the 2-position. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in organic synthesis.

Physicochemical Data

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available data for the target compound and a closely related analog, 3-bromopyridine-2-carbonitrile, to provide an estimated profile.

PropertyValue (this compound)Value (3-Bromopyridine-2-carbonitrile)Reference
Molecular Formula C₇H₅BrN₂C₆H₃BrN₂[1]
Molecular Weight 197.03 g/mol 183.01 g/mol [1][2]
Melting Point Data not available93-98 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Appearance Likely a solidHoar or pale yellow solid[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would likely proceed via a free-radical chain reaction, initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source.

Synthetic Pathway Proposed Synthesis of this compound 3-Methylpyridine-2-carbonitrile 3-Methylpyridine-2-carbonitrile This compound This compound 3-Methylpyridine-2-carbonitrile->this compound Radical Bromination Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) Reagents->this compound

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted)

The following protocol is adapted from the synthesis of similar bromomethylpyridine compounds and should be optimized for the specific substrate.

Materials:

  • 3-Methylpyridine-2-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridine-2-carbonitrile in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

  • Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reactivity and Chemical Behavior

This compound is a bifunctional molecule, and its reactivity is dictated by the interplay of the bromomethyl group and the electron-deficient pyridine ring bearing a cyano group.

  • Bromomethyl Group: The bromomethyl group is a highly reactive electrophilic site. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as amines, alcohols, thiols, and carbanions.

  • Pyridine Ring and Cyano Group: The pyridine ring, particularly with the electron-withdrawing cyano group, is relatively electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions. The nitrile group itself can undergo hydrolysis to a carboxylic acid or reduction to an amine.

Reactivity Profile Reactivity of this compound Compound This compound Bromomethyl Bromomethyl Group (Electrophilic Site) Compound->Bromomethyl Pyridine Pyridine Ring (Electron Deficient) Compound->Pyridine Cyano Cyano Group Compound->Cyano Nucleophilic_Sub Nucleophilic Substitution (e.g., with R-NH₂, R-OH, R-SH) Bromomethyl->Nucleophilic_Sub Nucleophilic_Aro_Sub Nucleophilic Aromatic Substitution (under harsh conditions) Pyridine->Nucleophilic_Aro_Sub Hydrolysis_Reduction Hydrolysis to Carboxylic Acid Reduction to Amine Cyano->Hydrolysis_Reduction

Caption: Key reactivity sites of the target molecule.

Potential Biological Activity and Applications

While there are no specific studies on the biological activity of this compound, the pyridine and cyanopyridine scaffolds are prevalent in many biologically active compounds. This suggests that derivatives of this molecule could be of significant interest in drug discovery.

  • Anticancer Activity: Pyridine derivatives are known to exhibit a wide range of antiproliferative activities against various cancer cell lines. The ability to functionalize the bromomethyl group allows for the synthesis of a library of compounds for screening as potential anticancer agents.

  • Antimicrobial Activity: Various pyridine carbonitrile derivatives have been investigated for their antimicrobial properties.

  • Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or be involved in other interactions within enzyme active sites. For instance, indole-pyridine carbonitriles have been studied as potential inhibitors of α-glucosidase and α-amylase for the management of diabetes mellitus.[4][5]

Drug Discovery Workflow

The utility of this compound as a scaffold in drug discovery can be visualized in the following workflow.

Drug Discovery Workflow Drug Discovery Workflow with this compound Start This compound (Scaffold) Library Combinatorial Library Synthesis (via Nucleophilic Substitution) Start->Library Screening High-Throughput Screening (e.g., Anticancer, Antimicrobial assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A potential workflow for drug discovery.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on its structure, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The bromomethyl group suggests that it is likely a lachrymator and an irritant.

Conclusion

This compound is a promising but understudied chemical entity. Its bifunctional nature provides a platform for the synthesis of a diverse range of novel compounds. While specific experimental data is sparse, this guide provides a framework for its synthesis and exploration in medicinal chemistry and materials science. Further research is warranted to fully elucidate its chemical properties and to explore the biological activities of its derivatives.

References

Spectroscopic Characterization of 3-(Bromomethyl)pyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(Bromomethyl)pyridine-2-carbonitrile (CAS No. 116986-13-1). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data based on the analysis of its chemical structure and comparison with analogous compounds. Furthermore, this guide outlines standardized experimental protocols for acquiring this data, serving as a practical resource for the synthesis and characterization of this and similar molecules in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of the compound's functional groups and aromatic system.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.7Doublet of Doublets (dd)1HH-6
~ 7.9Doublet of Doublets (dd)1HH-4
~ 7.5Doublet of Doublets (dd)1HH-5
~ 4.6Singlet (s)2H-CH₂Br

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 152C-6
~ 140C-4
~ 135C-3
~ 128C-5
~ 125C-2
~ 116-CN
~ 30-CH₂Br
Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
196/198High[M]⁺˙ (Molecular ion peak with bromine isotopes)
117High[M - Br]⁺ (Loss of bromine radical)
90Medium[M - Br - HCN]⁺ (Loss of bromine and hydrogen cyanide)
Predicted Infrared (IR) Data

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3100-3000MediumAromatic C-H stretch
~ 2230Medium-StrongC≡N stretch (nitrile)
~ 1600, 1480, 1440Medium-StrongAromatic C=C and C=N ring stretching
~ 1250MediumC-H in-plane bending
~ 690StrongC-Br stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to the specific solvent and sample.

    • Acquire a standard proton (¹H) NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a standard carbon-13 (¹³C) NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), a direct insertion probe is common.

  • Ionization: Ionize the sample using the chosen method (e.g., Electron Ionization at 70 eV).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as a ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound.

Spectroscopic_Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR_Spec IR Spectroscopy Purification->IR_Spec MS_Spec Mass Spectrometry Purification->MS_Spec NMR_Spec NMR Spectroscopy (1H, 13C) Purification->NMR_Spec Structure_Confirmation Structure Confirmation IR_Spec->Structure_Confirmation MS_Spec->Structure_Confirmation NMR_Spec->Structure_Confirmation Data_Archiving Data Archiving and Reporting Structure_Confirmation->Data_Archiving

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This structured approach ensures that the identity and purity of the target compound are rigorously confirmed through multiple, complementary analytical techniques.

Navigating the Safe Handling of 3-(Bromomethyl)pyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 3-(Bromomethyl)pyridine-2-carbonitrile. However, a specific Safety Data Sheet (SDS) for this exact compound (CAS No. 116986-13-1) was not publicly available at the time of this writing. The following information has been synthesized from data for closely related compounds, including its isomers 5-(Bromomethyl)pyridine-2-carbonitrile and 3-Bromopyridine-2-carbonitrile. Therefore, this guide should be used with caution and supplemented by a thorough risk assessment before handling.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance requiring careful handling. Based on data from analogous compounds, it is likely classified as an irritant and potentially harmful if ingested or absorbed through the skin. The GHS classifications for a closely related isomer are summarized below.

Table 1: GHS Hazard Classification for Analogous Compounds

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]
Acute Toxicity, Oral (for 3-Bromopyridine-2-carbonitrile)3H301: Toxic if swallowed

Signal Word: Warning[1] or Danger (depending on the specific hazards considered)

Hazard Pictograms:

  • alt text

  • alt text
    (Applicable if acute toxicity is high)

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound to prevent exposure.

Table 2: Recommended Personal Protective Equipment

Body PartEquipmentStandard
Eyes/FaceSafety glasses with side-shields or goggles. A face shield is recommended for larger quantities or when there is a risk of splashing.EN166 (EU) or OSHA 29 CFR 1910.133[3]
SkinChemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron should be worn.
RespiratoryUse in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if dusts/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling
  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Eyewash stations and safety showers must be readily accessible.[3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling and before breaks.[2]

  • Procedural Precautions: Avoid generating dust or aerosols.[2] Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[5]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] Protect from light and moisture. Some related compounds are noted to be light-sensitive and may require storage under an inert atmosphere (e.g., argon).[2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][6]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 3: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[7]

Accidental Release and Spillage

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

Experimental Protocol for Spill Cleanup:
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Don PPE: Wear appropriate PPE as outlined in Table 2, including respiratory protection.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation.[2] Place in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

While data for the specific compound is unavailable, general precautions for similar chemical structures should be followed.

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

  • Specific Hazards: During a fire, hazardous combustion products may be formed, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Visualized Workflows

General Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Risks Assess Risks Review SDS (or Analog Data) Review SDS (or Analog Data) Assess Risks->Review SDS (or Analog Data) Don PPE Don PPE Review SDS (or Analog Data)->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Handle with Care Handle with Care Work in Fume Hood->Handle with Care Avoid Dust/Aerosol Avoid Dust/Aerosol Handle with Care->Avoid Dust/Aerosol Securely Close Container Securely Close Container Avoid Dust/Aerosol->Securely Close Container Store Properly Store Properly Securely Close Container->Store Properly Decontaminate Work Area Decontaminate Work Area Store Properly->Decontaminate Work Area Remove PPE Remove PPE Decontaminate Work Area->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound.

Chemical Spill Response Workflow

G spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Sweep or Absorb) ppe->contain collect Collect into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: A step-by-step workflow for responding to a chemical spill.

References

The Ascendant Role of Pyridine Carbonitrile Derivatives in Modern Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of clinically approved drugs.[1][2][3] When functionalized with a carbonitrile (cyano) group, the resulting pyridine carbonitrile derivatives emerge as exceptionally versatile intermediates and potent bioactive molecules.[1][4][5] This technical guide provides an in-depth review of the synthesis, pharmacological activities, and structure-activity relationships of this promising class of compounds. It summarizes key quantitative data, details representative experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers, chemists, and professionals in drug development. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the immense therapeutic potential of pyridine carbonitrile derivatives.[4][6]

Introduction: The Pyridine Carbonitrile Core

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a privileged structure in pharmaceutical science due to its ability to improve water solubility and engage in various biological interactions.[7][8][9] The incorporation of a nitrile (-C≡N) group, a potent electron-withdrawing group and a versatile synthetic handle, creates the pyridine carbonitrile scaffold. This unique combination allows for extensive structural modifications and facilitates the synthesis of complex molecules with targeted biological activities.[10][11] These derivatives have demonstrated a wide pharmacological spectrum, making them a focal point of intense research in the quest for novel therapeutics.[2][4][12]

Synthesis Strategies and Experimental Protocols

The synthesis of pyridine carbonitrile derivatives often employs efficient and atom-economical methods, such as multicomponent reactions (MCRs). These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials.

Common Synthetic Approach: One-Pot Multicomponent Reaction

A prevalent method for synthesizing substituted 3-cyanopyridine derivatives is the one-pot reaction involving an aldehyde, an active methylene compound (e.g., malononitrile), an acetophenone derivative, and a base/catalyst like ammonium acetate.[13][14]

experimental_workflow reagents Starting Materials: - Aromatic Aldehyde - Acetophenone Derivative - Malononitrile - Ammonium Acetate reaction One-Pot Reaction (Reflux) reagents->reaction Combine solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction workup Work-up - Cool to RT - Pour into ice-water - Filter solid reaction->workup Reaction Completion purify Purification (Recrystallization) workup->purify Crude Product product Final Product: Substituted Pyridine Carbonitrile Derivative purify->product analysis Characterization - IR, NMR, Mass Spec - Elemental Analysis product->analysis

A typical one-pot synthesis workflow for pyridine carbonitrile derivatives.
Representative Experimental Protocol: Synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles

The following protocol is adapted from the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.[15]

  • Preparation of Reactants: A mixture of an appropriate sodium enolate (10 mmol) and a 2-cyano-N'-(1-arylethylidene)acetohydrazide derivative (10 mmol) is prepared.

  • Reaction: The reactants are dissolved in glacial acetic acid (20 mL).

  • Reflux: The reaction mixture is heated under reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, the mixture is poured into an ice/water bath. The solid precipitate that forms is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final product.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods including Infrared (IR), Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS), along with elemental analysis. For example, the presence of the nitrile group is confirmed by a characteristic IR absorption band around 2215–2227 cm⁻¹.[13][15]

Pharmacological Activities and Quantitative Data

Pyridine carbonitrile derivatives exhibit a remarkable range of biological activities, positioning them as promising candidates for various therapeutic areas.[4]

Anticancer Activity

Many derivatives have shown potent antiproliferative activity against various cancer cell lines.[11][12][16] The mechanisms often involve the inhibition of critical enzymes in cell signaling pathways, such as kinases (e.g., Pim-1) or tubulin polymerization.[4][13]

signaling_pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Kinase Cascade (e.g., Pim-1) Receptor->Kinase TF Transcription Factors Kinase->TF Apoptosis Apoptosis Kinase->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation PCD Pyridine Carbonitrile Derivative PCD->Kinase Inhibition

Inhibition of a generic kinase signaling pathway by a pyridine carbonitrile derivative.

Table 1: Anticancer Activity of Selected Pyridine Carbonitrile Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism/TargetReference
5c HEPG2 (Liver)1.46Not specified[15]
5d HEPG2 (Liver)7.08Not specified[15]
Compound 3d E.coli DNA gyrase A1.68 µg/mLDNA Gyrase A Inhibitor[12]
Compound 14 DNA gyrase A / B0.31 / 0.04DNA Gyrase Inhibitor[17]
Antimicrobial Activity

The scaffold is also a source of potent antimicrobial agents, with activity against a range of bacteria and fungi.[7][8][17][18] A key target for antibacterial action is the DNA gyrase enzyme, which is essential for bacterial DNA replication.[12][17]

Table 2: Antimicrobial Activity of Selected Pyridine Carbonitrile Derivatives

CompoundOrganismMIC (µg/mL)Reference
Compound VIII S. aureus9.7[1]
Compound VIII C. albicans19.53[1]
Compounds 7, 9, 14 C. albicans1.95[17]
Compound 11 Rhizopus sp.1.95[17]
Compound 29 Various bacteria0.5 - 64[7]
Anti-inflammatory Activity

Certain pyridine carbonitrile derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the arachidonic acid cascade responsible for inflammation.[6] This dual-inhibition approach is a promising strategy for developing safer and more effective anti-inflammatory drugs.[6] Some compounds have shown significant in vivo anti-inflammatory activity, with superior gastrointestinal safety profiles compared to standard drugs like celecoxib.[6]

Structure-Activity Relationships and Diverse Applications

The versatility of the pyridine carbonitrile scaffold allows for systematic modification to optimize potency and selectivity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyridine ring and any attached aryl groups are critical for biological activity.[4][19] This chemical tractability has led to the exploration of these derivatives in a wide array of therapeutic areas.

logical_relationship Core Pyridine Carbonitrile Scaffold Anticancer Anticancer (Kinase, Tubulin Inhibition) Core->Anticancer Antimicrobial Antimicrobial (Antibacterial, Antifungal) Core->Antimicrobial AntiInflammatory Anti-inflammatory (COX/LOX Inhibition) Core->AntiInflammatory Antiviral Antiviral Core->Antiviral EnzymeInhibitor Enzyme Inhibition Core->EnzymeInhibitor AntiAlzheimer Anti-Alzheimer's Core->AntiAlzheimer Anticonvulsant Anticonvulsant Core->Anticonvulsant Intermediate Pharmaceutical Intermediate (e.g., Niacinamide) Core->Intermediate

Diverse biological activities of the pyridine carbonitrile scaffold.

Conclusion and Future Outlook

Pyridine carbonitrile derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Efficient synthetic methodologies, particularly one-pot multicomponent reactions, enable the rapid generation of diverse chemical libraries for biological screening. The extensive research highlighted in this review confirms their potent activities against cancer, microbial pathogens, and inflammation. The core scaffold's amenability to chemical modification allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research should focus on elucidating precise mechanisms of action, optimizing lead compounds through detailed SAR studies, and exploring novel therapeutic applications to fully harness the potential of this remarkable chemical entity in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated pyridines are a pivotal class of heterocyclic compounds, extensively utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The position and number of bromine substituents on the pyridine ring profoundly influence the physicochemical properties of these molecules, thereby impacting their reactivity, bioavailability, and suitability for various applications. This technical guide provides a comprehensive overview of the core physical properties of a range of brominated pyridine compounds, including melting and boiling points, solubility, and acidity (pKa). Detailed experimental protocols for the determination of these properties are provided, alongside spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in compound identification and characterization. This document aims to serve as an essential resource for researchers and professionals engaged in the development and application of brominated pyridine derivatives.

Introduction

The introduction of one or more bromine atoms to the pyridine ring results in a diverse family of compounds with a wide spectrum of physical and chemical characteristics. The high electronegativity and steric bulk of bromine, combined with its ability to participate in halogen bonding and as a leaving group in cross-coupling reactions, make brominated pyridines highly valuable synthons. Understanding their fundamental physical properties is a prerequisite for their effective use in synthetic chemistry and drug design. This guide systematically presents these properties, with a focus on providing practical, comparative data and standardized experimental methodologies.

Physical Properties of Monobrominated Pyridines

The position of a single bromine atom on the pyridine ring significantly alters the physical properties of the parent molecule. The following tables summarize the key physical data for 2-, 3-, and 4-bromopyridine.

Table 1: General Physical Properties of Monobrominated Pyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-BromopyridineC₅H₄BrN158.00Colorless to pale brown liquid[1]
3-BromopyridineC₅H₄BrN158.00Colorless liquid[2]
4-BromopyridineC₅H₄BrN158.00White to light yellow crystalline powder

Table 2: Thermal and Density Properties of Monobrominated Pyridines

CompoundMelting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
2-Bromopyridine-40.1[3]192-194[1][4][5]1.657[1]
3-Bromopyridine-27[6]172-174[6]1.617[6]
4-Bromopyridine53-56--

Table 3: Acidity and Solubility of Monobrominated Pyridines

CompoundpKa of Conjugate AcidWater SolubilityOrganic Solvent Solubility
2-Bromopyridine0.71[1]Slightly miscible[1][2]Miscible with ethanol, ether, benzene, pyridine[7]
3-Bromopyridine~2.84 (Predicted)Data not readily availableSoluble in common organic solvents
4-Bromopyridine~3.5 (Predicted)Data not readily availableThe hydrochloride salt is insoluble in organic solvents[8]

Table 4: Spectroscopic Data for 2-Bromopyridine

TechniqueKey Data
¹H NMR (CDCl₃)δ 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H)
¹³C NMR (CDCl₃)δ 150.3, 142.4, 138.6, 128.4, 122.8
IR (Neat)Characteristic peaks for C-H, C=C, and C=N stretching and bending
Mass Spec (EI)Molecular ion peak at m/z 157/159

Table 5: Spectroscopic Data for 3-Bromopyridine

TechniqueKey Data
¹H NMR (dioxane)δ 8.61 (d), 8.15 (d)
¹³C NMRData not readily available
IR (Neat)Characteristic peaks for C-H, C=C, and C=N stretching and bending
Mass Spec (EI)Molecular ion peak at m/z 157/159

Physical Properties of Dibrominated Pyridines

The introduction of a second bromine atom further diversifies the physical properties of the pyridine core. The following tables provide a comparative summary of various dibromopyridine isomers.

Table 6: General Physical Properties of Dibrominated Pyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2,3-DibromopyridineC₅H₃Br₂N236.89White to light yellow crystalline powder[9]
2,4-DibromopyridineC₅H₃Br₂N236.89Solid
2,5-DibromopyridineC₅H₃Br₂N236.89White to brown powder/crystal[10]
2,6-DibromopyridineC₅H₃Br₂N236.89White to off-white crystalline powder[2]
3,5-DibromopyridineC₅H₃Br₂N236.89Solid

Table 7: Thermal Properties of Dibrominated Pyridines

CompoundMelting Point (°C)Boiling Point (°C)
2,3-Dibromopyridine56-60[11]-
2,4-Dibromopyridine35-40238
2,5-Dibromopyridine92-95235
2,6-Dibromopyridine117-120[2]249[2]
3,5-Dibromopyridine110-115-

Table 8: Acidity and Solubility of Dibrominated Pyridines

CompoundpKa of Conjugate AcidWater SolubilityOrganic Solvent Solubility
2,3-DibromopyridineData not readily availableSlightly soluble[9]Soluble in ethanol, ether, chloroform[9]
2,4-DibromopyridineData not readily availableData not readily availableData not readily available
2,5-DibromopyridineData not readily availableData not readily availableSoluble in Methanol[10]
2,6-Dibromopyridine-3.65 (Predicted)[10]Insoluble[2]Soluble in hot methanol, ethanol, dioxane, chloroform[2]
3,5-DibromopyridineData not readily availableInsolubleSoluble in Chloroform and Methanol[4]

Table 9: Spectroscopic Data for 2,6-Dibromopyridine

TechniqueKey Data
¹H NMRProvides information about the hydrogen atoms in the molecule.[2]
¹³C NMRReveals the carbon framework of the compound.[2]
IRShows characteristic vibrational frequencies of the functional groups.[2]
Mass SpecConfirms the molecular weight of the molecule.[2]

Table 10: Spectroscopic Data for 3,5-Dibromopyridine

TechniqueKey Data
¹H NMR (CDCl₃)δ 8.606 (A), 8.008 (B)
¹³C NMRAvailable data indicates characteristic shifts for the pyridine ring carbons.
IRThe solid phase mid FTIR and FT-Raman spectra have been recorded.
Mass SpecData not readily available

Experimental Protocols

Accurate and reproducible determination of physical properties is crucial for chemical research and development. This section outlines standardized protocols for key physical property measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow range.

  • Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer.

  • Procedure:

    • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.[10]

    • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

    • Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

    • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

  • Apparatus: Thiele tube or other heating bath, small test tube, capillary tube (one end sealed), thermometer, rubber band.

  • Procedure (Thiele Tube Method):

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The test tube is attached to a thermometer with a rubber band.

    • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is heated gently. A stream of bubbles will emerge from the capillary tube.

    • Heating is stopped when a continuous stream of bubbles is observed.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

  • Apparatus: Glass vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, filtration apparatus (e.g., syringe filters), analytical balance, and a suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

  • Procedure:

    • Preparation of a Saturated Solution: An excess amount of the solid brominated pyridine is added to a known volume of the solvent in a sealed vial to ensure that a saturated solution is formed.[9]

    • Equilibration: The vials are agitated in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-72 hours) to reach equilibrium.

    • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration of the supernatant.

    • Quantification: The concentration of the brominated pyridine in the clear filtrate is determined using a suitable analytical technique. A calibration curve with standards of known concentrations must be prepared.

    • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[9]

pKa Determination (UV-Vis Spectrophotometry)

The pKa of the conjugate acid of a pyridine derivative can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.

  • Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, a set of buffers covering a wide pH range.

  • Procedure:

    • Stock Solution Preparation: A stock solution of the brominated pyridine is prepared in a suitable solvent (e.g., methanol or DMSO).

    • Sample Preparation: A series of solutions are prepared by adding a small, constant volume of the stock solution to a series of buffers with known pH values.

    • Spectral Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

    • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[1]

Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the physical properties of a novel brominated pyridine compound.

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic Characterization Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Distillation, Recrystallization Purity_Check Purity_Check Purification->Purity_Check e.g., NMR, GC-MS Melting_Point Melting Point Determination Purity_Check->Melting_Point Boiling_Point Boiling Point Determination Purity_Check->Boiling_Point Solubility Solubility (Shake-Flask) Purity_Check->Solubility pKa pKa (UV-Vis or Titration) Purity_Check->pKa NMR NMR (1H, 13C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis Data_Analysis Data Analysis & Comparison Melting_Point->Data_Analysis Boiling_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Technical_Guide Technical_Guide Data_Analysis->Technical_Guide Technical Guide/Report

Caption: Workflow for Physical Property Characterization.

Relationship Between Bromine Position and Basicity (pKa)

The position of the electron-withdrawing bromine atom on the pyridine ring influences the basicity of the nitrogen atom. This can be visualized as a logical relationship.

G Pyridine Pyridine (pKa ~5.2) Br_Position Position of Bromine (Electron-Withdrawing Group) Pyridine->Br_Position Substitution Br_2 2-Bromopyridine (Inductive effect dominates) Br_Position->Br_2 Ortho Br_3 3-Bromopyridine (Inductive effect) Br_Position->Br_3 Meta Br_4 4-Bromopyridine (Inductive & Resonance effects) Br_Position->Br_4 Para pKa_Decrease Decreased Basicity Br_2->pKa_Decrease Strongly decreases pKa Br_3->pKa_Decrease Decreases pKa Br_4->pKa_Decrease Decreases pKa

Caption: Influence of Bromine Position on Pyridine Basicity.

Conclusion

The physical properties of brominated pyridines are a direct consequence of the number and position of the bromine substituents. This guide has provided a consolidated resource of these properties for a range of mono- and di-brominated pyridines, offering a valuable tool for chemists in both academic and industrial settings. The detailed experimental protocols and spectroscopic data further enhance the utility of this document for the practical synthesis and characterization of these important heterocyclic compounds. A thorough understanding of these fundamental properties will continue to underpin the development of novel molecules with tailored functions in medicine, agriculture, and materials science.

References

Structural Analysis of 3-(Bromomethyl)pyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the predicted structural and spectroscopic characteristics of 3-(Bromomethyl)pyridine-2-carbonitrile (CAS RN: 116986-13-1). Due to the current absence of published experimental data for this specific compound, this document leverages data from analogous structures and established principles of spectroscopic and crystallographic analysis to provide a robust predictive model. Detailed experimental protocols for the synthesis, purification, and comprehensive structural elucidation of the title compound are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development who may be interested in the synthesis and characterization of novel pyridine derivatives.

Introduction

This compound is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of a reactive bromomethyl group, a cyano moiety, and a pyridine ring makes it a versatile intermediate for the synthesis of more complex molecular architectures. A thorough understanding of its three-dimensional structure and spectroscopic properties is crucial for its effective utilization in research and development. This guide aims to fill the current gap in the literature by providing a detailed predictive analysis and a clear roadmap for its experimental characterization.

Predicted Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyPredicted ValueSource
CAS Number 116986-13-1--INVALID-LINK--[1]
Molecular Formula C₇H₅BrN₂--INVALID-LINK--[1]
Molecular Weight 197.03 g/mol --INVALID-LINK--[1]
Appearance Predicted to be a solid at room temperatureInferred from related structures

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals corresponding to the three types of aromatic protons and one signal for the benzylic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.7Doublet of Doublets1HH-6The proton at position 6 is deshielded by the adjacent nitrogen atom and is expected to appear at the lowest field.
~ 7.9Doublet of Doublets1HH-4The proton at position 4 will be influenced by the electron-withdrawing cyano group.
~ 7.4Doublet of Doublets1HH-5The proton at position 5 is expected to be the most shielded of the aromatic protons.
~ 4.6Singlet2H-CH₂BrThe benzylic protons adjacent to the bromine atom are expected to appear as a singlet in this region.
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ will likely display seven signals, corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 152C-6The carbon adjacent to the nitrogen is expected to be the most deshielded aromatic carbon.
~ 140C-4Aromatic carbon.
~ 130C-5Aromatic carbon.
~ 125C-3The carbon bearing the bromomethyl group.
~ 118C-2The carbon bearing the cyano group.
~ 115-CNThe carbon of the nitrile group.
~ 30-CH₂BrThe benzylic carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is predicted to show characteristic absorption bands for the C≡N, C-Br, and aromatic C-H and C=C/C=N bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretching
~ 2230StrongC≡N stretching of the nitrile group
~ 1600-1450Medium to StrongAromatic C=C and C=N ring stretching
~ 1250MediumC-H in-plane bending
~ 800-700StrongC-H out-of-plane bending
~ 650MediumC-Br stretching
Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
197/199Molecular ion peaks (M⁺, M⁺+2) with approximately equal intensity, characteristic of the presence of one bromine atom.
118Loss of Br radical ([M-Br]⁺)
91Loss of Br and HCN ([M-Br-HCN]⁺)

Proposed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and structural characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from procedures for analogous brominations of methyl-substituted pyridines.

Materials:

  • 3-Methylpyridine-2-carbonitrile[2]

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 3-methylpyridine-2-carbonitrile (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO or AIBN.

  • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Structural Characterization

4.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm assignments.

4.2.2. FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the FT-IR spectrum on a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry

  • Instrumentation: Obtain the mass spectrum using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

4.2.4. X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.[3][4][5]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F².[3][4][5]

Visualizations

The following diagrams illustrate the proposed experimental workflow and the structural features of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Start Start Reaction Bromination of 3-Methylpyridine-2-carbonitrile Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (1H, 13C, 2D) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS X-ray X-ray Crystallography Product->X-ray

Caption: Proposed experimental workflow for the synthesis and structural analysis.

structural_features cluster_structure This compound cluster_nmr Predicted ¹H NMR Shifts (ppm) mol H6 H-6: ~8.7 H4 H-4: ~7.9 H5 H-5: ~7.4 CH2 -CH₂Br: ~4.6

Caption: Key structural features and predicted ¹H NMR chemical shifts.

Conclusion

This technical guide provides a detailed predictive structural analysis of this compound, a compound for which experimental data is not currently available in the public domain. The predicted spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, offer a valuable reference for researchers working with this molecule. Furthermore, the comprehensive experimental protocols outlined herein provide a clear and actionable path for the synthesis and rigorous structural characterization of this promising chemical intermediate. The information presented is intended to facilitate further research and application of this compound in various fields of chemical science.

References

The Enduring Legacy of Cyanopyridines: From Foundational Synthesis to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the discovery, history, and evolving applications of cyanopyridine compounds for researchers, scientists, and drug development professionals.

Introduction

Cyanopyridines, a class of heterocyclic organic compounds featuring a pyridine ring substituted with a nitrile group, have carved a significant niche in the landscape of chemical synthesis and pharmaceutical development. Their versatile reactivity and presence in a myriad of biologically active molecules have made them indispensable building blocks in medicinal chemistry and materials science. This whitepaper delves into the rich history of cyanopyridine compounds, from their initial discovery to the sophisticated synthetic methodologies and their pivotal role in the development of modern therapeutics. We will explore key experimental protocols, quantitative data on their synthesis and biological activity, and the intricate signaling pathways they modulate.

A Journey Through Time: The Discovery and History of Cyanopyridines

The story of cyanopyridines is intrinsically linked to the broader history of pyridine chemistry. While pyridine itself was first isolated from bone oil by the Scottish chemist Thomas Anderson in the late 1840s, the first synthesis of the parent pyridine ring was achieved by Sir William Ramsay in 1876. The late 19th and early 20th centuries witnessed a burgeoning interest in pyridine chemistry, with seminal contributions from chemists like Arthur Rudolf Hantzsch, who developed the first major synthesis of pyridine derivatives in 1881, and Aleksei Chichibabin, who devised an efficient industrial synthesis of pyridine in 1924.

While a definitive record of the very first synthesis of a simple cyanopyridine remains elusive in early literature, methods for their preparation began to emerge as synthetic organic chemistry advanced. One of the earliest documented methods for the synthesis of 2-cyanopyridine was described in a 1946 patent, which detailed the reaction of cyanogen with 1,3-dienes. The industrial production of the three cyanopyridine isomers (2-, 3-, and 4-cyanopyridine) was later revolutionized by the development of the ammoxidation of the corresponding picolines (methylpyridines). This vapor-phase catalytic reaction remains a cornerstone of their large-scale synthesis today.

Key Synthetic Methodologies: A Technical Overview

The synthesis of cyanopyridines and their derivatives has evolved significantly, with numerous methods developed for both industrial and laboratory-scale production. These methods can be broadly categorized into several key approaches.

Industrial Scale Synthesis: Ammoxidation of Picolines

The ammoxidation of picolines is the most prevalent industrial method for producing 2-, 3-, and 4-cyanopyridine. This process involves the vapor-phase reaction of the corresponding picoline with ammonia and air (as the source of oxygen) over a heterogeneous catalyst at elevated temperatures.

Experimental Protocol: Ammoxidation of 4-Picoline to 4-Cyanopyridine [1]

  • Reactants: 4-picoline, ammonia, and air.

  • Catalyst: A mixed metal oxide catalyst, often containing vanadium and molybdenum oxides on a support like alumina.

  • Reaction Conditions:

    • The molar ratio of 4-picoline:ammonia:air is typically in the range of 1:2-7:10-15.

    • The reactants are vaporized and preheated to 180-330°C.

    • The gaseous mixture is passed through a fixed-bed reactor containing the catalyst.

    • The reaction temperature is maintained between 330-450°C.

    • The reactor head pressure is controlled at 0.020-0.070 KPa.

  • Work-up:

    • The reaction gas mixture is cooled and condensed.

    • The crude 4-cyanopyridine is obtained by sub-zero fractionation.

    • The crude product is then purified by rectification (distillation).

This method is highly efficient, with reported conversion rates of 4-picoline exceeding 99% and yields of 4-cyanopyridine greater than 98%.[1]

Laboratory Scale Synthesis

A variety of methods have been developed for the synthesis of cyanopyridines on a laboratory scale, offering greater flexibility for the preparation of substituted derivatives.

1. Dehydration of Nicotinamide to 3-Cyanopyridine [2]

This classical method involves the dehydration of nicotinamide (vitamin B3) using a strong dehydrating agent like phosphorus pentoxide.

Experimental Protocol: [2]

  • Reactants: Nicotinamide (powdered), phosphorus pentoxide.

  • Procedure:

    • In a dry 1-liter round-bottomed flask, 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide are mixed.

    • The flask is connected to a distillation apparatus with an air condenser.

    • The pressure is reduced to 15-20 mm Hg.

    • The mixture is heated vigorously with a free flame to melt the material and distill the product.

    • The distillate is collected in a receiver cooled in an ice-salt bath.

    • The product is rinsed from the condenser with ether, the ether is distilled off, and the remaining product is distilled at atmospheric pressure.

  • Yield: 71-72 g (83-84%).[2]

2. One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives [3]

This modern approach utilizes microwave irradiation to facilitate a multi-component reaction, offering high yields and short reaction times.

Experimental Protocol: [3]

  • Reactants: Aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Procedure:

    • The reactants are placed in a dry flask.

    • The flask is subjected to microwave irradiation for 7-9 minutes.

    • The reaction mixture is then washed with a small amount of ethanol.

    • The crude product is purified by recrystallization from 95% ethanol.

  • Yields: 72-86%.[3]

3. Direct Cyanation of Pyridines [4]

This method allows for the direct introduction of a cyano group onto the pyridine ring.

Experimental Protocol for 2-Cyanopyridines: [4]

  • Reactants: Pyridine or substituted pyridine, trifluoroacetic anhydride, concentrated nitric acid, potassium cyanide, and sodium acetate.

  • Procedure:

    • The pyridine (30 mmol) is dissolved in trifluoroacetic anhydride (15 mL) and cooled.

    • Concentrated nitric acid (1.9 mL, 36 mmol) is added dropwise.

    • After stirring for 2-3 hours at room temperature, the solution is slowly added to a chilled aqueous solution of potassium cyanide (8.4 g) and sodium acetate (8.1 g).

    • After 12 hours, the mixture is extracted with dichloromethane to yield the 2-cyanopyridine derivative.

  • Yields: Vary depending on the substrate, with an average yield of 52%.[4]

Synthesis MethodIsomer(s) ProducedKey ReagentsTypical YieldReference
Ammoxidation2-, 3-, or 4-Picoline, Ammonia, Air, Catalyst>95%[1][5]
Dehydration of Amide3-Nicotinamide, P₅O₅83-84%[2]
One-Pot Microwave2-Amino-3-cyano derivativesAldehyde, Ketone, Malononitrile, NH₄OAc72-86%[3]
Direct Cyanation2-Pyridine, TFAA, HNO₃, KCN~52% (average)[4]

The Role of Cyanopyridines in Drug Discovery and Development

The cyanopyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the pyridine ring provides a rigid framework for orienting substituents.

Cyanopyridines as Kinase Inhibitors

A significant area of research has focused on the development of cyanopyridine-based compounds as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Several studies have reported the design and synthesis of cyanopyridine derivatives as potent Pim-1 inhibitors. For example, certain 2-oxo- and 2-chloro-3-cyanopyridine derivatives have shown significant cytotoxic effects against cancer cell lines by inhibiting Pim-1 kinase.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is a hallmark of many cancers. While direct inhibition of this pathway by simple cyanopyridines is less common, the cyanopyridine scaffold is often incorporated into more complex molecules designed to target key kinases in this pathway, such as PI3K and mTOR.

IKK-β and the NF-κB Pathway: IκB kinase β (IKK-β) is a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer. 2-Amino-3-cyanopyridines have been identified as inhibitors of IKK-β, highlighting their potential as anti-inflammatory and anticancer agents.[3]

Signaling Pathway Diagrams

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription BAD BAD Pim1->BAD Phosphorylation (Inactivation) cMyc c-Myc Pim1->cMyc Stabilization Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation Cyanopyridine Cyanopyridine Inhibitor Cyanopyridine->Pim1

Caption: Pim-1 Signaling Pathway and Inhibition by Cyanopyridines.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Cyanopyridine_Derivative Cyanopyridine-based Inhibitor Cyanopyridine_Derivative->PI3K

Caption: PI3K/AKT/mTOR Pathway with potential inhibition points for cyanopyridine-based drugs.

Experimental Workflow in Drug Discovery

The development of cyanopyridine-based kinase inhibitors typically follows a structured workflow, from initial compound synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Evaluation Synthesis Synthesis of Cyanopyridine Library Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., Pim-1, IKK-β) Purification->Biochemical_Assay Cell_Based_Assay Cell Viability Assay (e.g., MTT on Cancer Lines) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR ADME ADME/Tox Prediction (in silico & in vitro) SAR->ADME In_Vivo In Vivo Efficacy (Xenograft Models) ADME->In_Vivo

References

Methodological & Application

The Versatility of 3-(Bromomethyl)pyridine-2-carbonitrile in Medicinal Chemistry: A Gateway to Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-(Bromomethyl)pyridine-2-carbonitrile has emerged as a valuable and versatile building block in medicinal chemistry, providing a key structural motif for the development of potent and selective therapeutic agents. Its unique combination of a reactive bromomethyl group and a cyano-substituted pyridine ring allows for facile introduction into a variety of molecular scaffolds, leading to the synthesis of compounds with significant biological activity. This application note highlights the utility of this building block, with a focus on its role in the synthesis of targeted therapies such as PARP inhibitors.

Application in the Synthesis of PARP Inhibitors: The Case of Niraparib

A prominent example of the successful application of a 2-cyano-3-pyridylmethyl moiety, derived from this compound, is in the synthesis of Niraparib. Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer. The core structure of Niraparib features a piperidinylphenylindazole moiety linked to a pyridinecarboxamide group. The 2-cyano-3-pyridylmethyl fragment serves as a crucial component in constructing the broader pharmacophore responsible for the drug's potent inhibitory activity.

The bromomethyl group of this compound provides a reactive handle for nucleophilic substitution reactions, a common strategy for assembling complex drug molecules. Specifically, it can be utilized to alkylate amine-containing fragments, such as piperidine derivatives, to form a key carbon-nitrogen bond, thereby incorporating the cyanopyridine scaffold into the final drug structure.

Quantitative Biological Data

The derivatization of the this compound core has led to the development of highly potent inhibitors. The biological activity of the final compounds is a testament to the importance of this building block.

CompoundTargetIC50 (nM)Cell LineReference
NiraparibPARP-13.8Cell-free[1]
NiraparibPARP-22.1Cell-free[1]

Signaling Pathway: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Niraparib exerts its therapeutic effect by inhibiting PARP-1 and PARP-2, thereby preventing the repair of DNA single-strand breaks. When these breaks are encountered during DNA replication, they are converted into double-strand breaks, which are lethal to cancer cells that lack a functional homologous recombination repair pathway.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication encounters BER Base Excision Repair (BER) PARP->BER initiates BER->DNA_Damage repairs DSB Double-Strand Break Replication->DSB HR Homologous Recombination (HR) DSB->HR repaired by Cell_Death Cell Death (Apoptosis) DSB->Cell_Death leads to HR->DSB Niraparib Niraparib Niraparib->PARP inhibits

PARP Inhibition Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound as a building block in the synthesis of bioactive molecules.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes the alkylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine (e.g., a piperidine derivative)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)

  • Base (e.g., K2CO3, Na2CO3, or triethylamine)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

  • Purification supplies (e.g., silica gel for column chromatography, appropriate solvents)

Procedure:

  • To a solution of the amine (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 10-15 minutes.

  • Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterize the purified product by appropriate analytical methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Experimental_Workflow start Start dissolve Dissolve Amine and Base in Anhydrous Solvent start->dissolve add_reagent Add this compound Solution dissolve->add_reagent react Stir at RT or with Heating (Monitor by TLC/LC-MS) add_reagent->react workup Work-up: Filter, Concentrate react->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

General Experimental Workflow

Conclusion

This compound is a highly valuable building block for medicinal chemists, enabling the efficient synthesis of complex molecules with significant therapeutic potential. Its application in the synthesis of the PARP inhibitor Niraparib underscores its importance in the development of targeted cancer therapies. The straightforward reactivity of its bromomethyl group, coupled with the electronic properties of the cyanopyridine ring, makes it an attractive starting material for the generation of diverse compound libraries for drug discovery programs. Further exploration of this building block is likely to yield novel drug candidates for a range of diseases.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-(Bromomethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)pyridine-2-carbonitrile is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a reactive bromomethyl group and a cyano group, allows for its use as a key intermediate in the synthesis of a diverse array of more complex molecules. The pyridine nitrogen and the cyano group can influence the molecule's electronic properties and binding interactions, while the bromomethyl group provides a reactive handle for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of various functionalities, enabling the construction of compound libraries for drug discovery and the development of novel materials.

These application notes provide an overview of the reactivity of this compound with various nucleophiles and offer detailed protocols for conducting these nucleophilic substitution reactions.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide ion from the methylene bridge by a nucleophile. This reaction typically proceeds via an SN2 mechanism, which is favored by the primary nature of the benzylic-like bromide. The general scheme for this reaction is depicted below:

G Substrate This compound Product 3-(Substituted-methyl)pyridine-2-carbonitrile Substrate->Product + Nucleophile Nucleophile Nucleophile (Nu-H or Nu⁻) Byproduct HBr or Br⁻ Product->Byproduct

Figure 1: General scheme of the nucleophilic substitution reaction of this compound.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a common method for introducing amino-functionalized side chains. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Table 1: Reaction of this compound with Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Product
AnilineK₂CO₃Acetonitrile804853-((Phenylamino)methyl)pyridine-2-carbonitrile
PiperidineEt₃NDichloromethane252923-(Piperidin-1-ylmethyl)pyridine-2-carbonitrile
MorpholineK₂CO₃DMF503883-(Morpholinomethyl)pyridine-2-carbonitrile
PyrrolidineEt₃NTHF252.5903-(Pyrrolidin-1-ylmethyl)pyridine-2-carbonitrile
Experimental Protocol: Synthesis of 3-((Phenylamino)methyl)pyridine-2-carbonitrile

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add aniline followed by potassium carbonate.

  • Stir the reaction mixture at 80°C under a nitrogen atmosphere for 4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 3-((phenylamino)methyl)pyridine-2-carbonitrile.

G cluster_workflow Experimental Workflow: N-Arylation A 1. Dissolve this compound and Aniline in Acetonitrile B 2. Add K₂CO₃ A->B C 3. Heat to 80°C for 4h B->C D 4. Monitor by TLC C->D E 5. Cool and Filter D->E F 6. Concentrate Filtrate E->F G 7. Purify by Column Chromatography F->G H Pure Product G->H

Figure 2: Workflow for the synthesis of 3-((Phenylamino)methyl)pyridine-2-carbonitrile.

Reactions with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as phenols and alkoxides, react with this compound to form the corresponding ether derivatives. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group of the nucleophile, thereby increasing its nucleophilicity.

Table 2: Reaction of this compound with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Product
PhenolK₂CO₃Acetone605823-(Phenoxymethyl)pyridine-2-carbonitrile
Sodium methoxide-Methanol253953-(Methoxymethyl)pyridine-2-carbonitrile
4-ChlorophenolCs₂CO₃DMF704873-((4-Chlorophenoxy)methyl)pyridine-2-carbonitrile
Sodium ethoxide-Ethanol253.5933-(Ethoxymethyl)pyridine-2-carbonitrile
Experimental Protocol: Synthesis of 3-(Phenoxymethyl)pyridine-2-carbonitrile

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of potassium carbonate in anhydrous acetone, add phenol and stir for 15 minutes at room temperature.

  • Add a solution of this compound in acetone to the reaction mixture.

  • Heat the mixture to reflux (approximately 60°C) and stir for 5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 1 M aqueous solution of sodium hydroxide, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3-(phenoxymethyl)pyridine-2-carbonitrile.

G cluster_workflow Experimental Workflow: O-Arylation A 1. Suspend K₂CO₃ in Acetone and add Phenol B 2. Add this compound A->B C 3. Reflux for 5h B->C D 4. Monitor by TLC C->D E 5. Cool and Filter D->E F 6. Concentrate and Work-up E->F G 7. Purify F->G H Pure Product G->H

Figure 3: Workflow for the synthesis of 3-(Phenoxymethyl)pyridine-2-carbonitrile.

Reactions with Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are excellent nucleophiles and react readily with this compound to form thioether derivatives. Similar to oxygen nucleophiles, a base is typically used to generate the more nucleophilic thiolate anion.

Table 3: Reaction of this compound with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Product
ThiophenolK₂CO₃Ethanol502943-((Phenylthio)methyl)pyridine-2-carbonitrile
Sodium thiomethoxide-Methanol251.5963-((Methylthio)methyl)pyridine-2-carbonitrile
4-MethylthiophenolNaHTHF252913-(((4-Methylphenyl)thio)methyl)pyridine-2-carbonitrile
EthanethiolEt₃NAcetonitrile403893-((Ethylthio)methyl)pyridine-2-carbonitrile
Experimental Protocol: Synthesis of 3-((Phenylthio)methyl)pyridine-2-carbonitrile

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of thiophenol in ethanol, add potassium carbonate and stir the mixture at room temperature for 20 minutes.

  • Add a solution of this compound in ethanol to the reaction mixture.

  • Stir the reaction at 50°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-((phenylthio)methyl)pyridine-2-carbonitrile.

G cluster_workflow Experimental Workflow: S-Arylation A 1. Dissolve Thiophenol in Ethanol and add K₂CO₃ B 2. Add this compound A->B C 3. Stir at 50°C for 2h B->C D 4. Monitor by TLC C->D E 5. Concentrate and Work-up D->E F 6. Purify by Column Chromatography E->F G Pure Product F->G

Figure 4: Workflow for the synthesis of 3-((Phenylthio)methyl)pyridine-2-carbonitrile.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reactions involving strong bases like sodium hydride should be conducted with extreme caution under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide range of substituted pyridine derivatives. The protocols outlined in these application notes provide a foundation for the successful execution of nucleophilic substitution reactions with various nitrogen, oxygen, and sulfur nucleophiles. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, makes this building block a powerful tool for researchers in drug discovery and materials science. Further optimization of the reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

Application Notes and Protocols for N-Alkylation using 3-(Bromomethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of heteroaromatic compounds is a cornerstone of medicinal chemistry and drug development. The introduction of alkyl groups onto nitrogen-containing heterocycles can significantly modulate the physicochemical and pharmacological properties of a molecule, including its potency, selectivity, solubility, and metabolic stability. 3-(Bromomethyl)pyridine-2-carbonitrile is a versatile bifunctional reagent, incorporating an electrophilic bromomethyl group for alkylation and a cyanopyridine scaffold, which is a common motif in pharmacologically active compounds. This document provides detailed application notes and a general protocol for the N-alkylation of various nitrogen-containing nucleophiles using this reagent.

General Reaction Scheme

The N-alkylation reaction with this compound proceeds via a nucleophilic substitution (SN2) mechanism. A nitrogen-containing nucleophile (Nu-H), such as an amine, imidazole, pyrazole, or triazole, attacks the electrophilic methylene carbon of this compound. The presence of a base is typically required to deprotonate the nucleophile, enhancing its nucleophilicity, and to neutralize the hydrobromic acid byproduct.

Scheme 1: General N-alkylation reaction.

Applications

The 2-cyanopyridine moiety is a key structural feature in a variety of biologically active molecules. The ability to introduce this scaffold onto a range of nitrogen-containing cores via N-alkylation with this compound makes this reagent particularly useful for:

  • Lead Optimization: Rapidly generating analogs of a lead compound to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery: Linking a cyanopyridine fragment to other heterocyclic fragments.

  • Synthesis of Novel Heterocyclic Systems: Creating more complex molecular architectures for screening libraries.

Data Presentation: Representative N-Alkylation Reactions

While specific examples with this compound are not extensively documented in publicly available literature, the following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of common heterocyclic scaffolds based on established protocols for similar benzyl bromides. These conditions serve as a starting point for optimization.

Substrate (Nucleophile)BaseSolventTemperature (°C)Time (h)Expected Yield
ImidazoleK₂CO₃DMF25 - 604 - 12Good to Excellent
PyrazoleK₂CO₃ / Cs₂CO₃Acetonitrile60 - 806 - 18Moderate to Good
1,2,4-TriazoleK₂CO₃DMF25 - 808 - 24Moderate to Good
Aniline (substituted)K₂CO₃ / NaHDMF25 - 10012 - 24Fair to Good
Aliphatic AmineK₂CO₃ / Et₃NAcetonitrile25 - 602 - 8Good to Excellent

Experimental Protocol: N-Alkylation of Imidazole (Exemplary)

This protocol describes a general procedure for the N-alkylation of imidazole with this compound. This method can be adapted for other nitrogen nucleophiles, although optimization of the base, solvent, temperature, and reaction time may be necessary.

Materials:

  • Imidazole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add imidazole (1.0 eq.), anhydrous potassium carbonate (1.5 - 2.0 eq.), and anhydrous DMF.

  • Addition of Alkylating Agent: While stirring the suspension, add a solution of this compound (1.0 - 1.2 eq.) in a minimal amount of anhydrous DMF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

N_Alkylation_Workflow Experimental Workflow for N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Nucleophile (e.g., Imidazole) and Base (K₂CO₃) in DMF add_reagent Add this compound start->add_reagent react Stir at RT or Heat (40-60°C) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for N-alkylation using this compound.

SN2_Mechanism S_N2 Mechanism of N-Alkylation cluster_reactants Reactants cluster_products Products NuH Nu-H Nu_minus Nu⁻ NuH->Nu_minus Deprotonation Byproduct1 H-Base⁺ Base Base Base->Nu_minus AlkylHalide This compound TS [Nu---CH₂(Py-CN)---Br]⁻ AlkylHalide->TS Nu_minus->TS Nucleophilic Attack Product Nu-CH₂(Py-CN) TS->Product Bond Formation & Bromide Departure Byproduct2 Br⁻ TS->Byproduct2

Caption: Generalized S_N2 mechanism for the N-alkylation reaction.

Applications of Pyridine Carbonitriles in Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of pyridine carbonitriles in the development of novel agrochemicals. The focus is on their application as potent insecticidal and fungicidal agents, with specific examples and methodologies to guide research and development in this area.

Introduction

Pyridine carbonitrile derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the agrochemical industry.[1][2] Their versatile chemical structure allows for a wide range of functionalization, leading to the discovery of molecules with potent biological activities.[3] These compounds have been successfully developed into commercial herbicides, insecticides, and fungicides, playing a crucial role in modern crop protection.[4][5] This document will delve into the specific applications of pyridine carbonitriles as insecticides and fungicides, providing detailed experimental protocols for their synthesis and biological evaluation.

Insecticidal Applications

Pyridine carbonitrile derivatives have shown significant promise as insecticides, particularly against sucking pests like aphids.[6][7] These compounds often act as neonicotinoid analogues, targeting the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[5]

Quantitative Data: Insecticidal Efficacy

The following table summarizes the insecticidal activity of selected pyridine carbonitrile derivatives against the cowpea aphid (Aphis craccivora). The data is presented as the median lethal concentration (LC50), which is the concentration of the compound required to kill 50% of the test population.

Compound IDTarget PestLife StageLC50 (mg/L)Reference
1f Aphis craccivoraNymphs0.080[6]
1d Aphis craccivoraNymphs0.098[6]
1c Aphis craccivoraNymphs0.127[6]
Acetamiprid (Reference) Aphis craccivoraNymphs0.045[6]
1f Aphis craccivoraAdults0.498[6]
1d Aphis craccivoraAdults0.593[6]
Acetamiprid (Reference) Aphis craccivoraAdults0.267[6]
Experimental Protocol: Insecticidal Bioassay against Aphis craccivora

This protocol details the leaf-dip bioassay method used to determine the insecticidal efficacy of pyridine carbonitrile compounds against Aphis craccivora.[4][8]

Materials:

  • Test compounds (e.g., pyridine carbonitrile derivatives)

  • Acetone

  • Tween-80 (or other suitable surfactant)

  • Distilled water

  • Cowpea aphid (Aphis craccivora) culture (nymphs and adults)

  • Fresh, untreated cowpea leaves

  • Petri dishes

  • Filter paper

  • Micropipettes

  • Beakers and flasks

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in acetone.

    • From the stock solution, prepare a series of dilutions in distilled water containing 0.1% Tween-80 to achieve the desired final concentrations for testing.

    • A control solution should be prepared with only acetone, distilled water, and 0.1% Tween-80.

  • Bioassay:

    • Select healthy, uniform-sized cowpea leaves.

    • Dip each leaf into a specific concentration of the test solution for 10 seconds.

    • Allow the leaves to air dry at room temperature for 30 minutes.

    • Place a piece of moistened filter paper in the bottom of a Petri dish and place the treated leaf on top.

    • Carefully transfer a known number of aphids (e.g., 20 nymphs or 20 adults) onto the treated leaf in each Petri dish.

    • Each concentration, including the control, should be replicated at least three times.

  • Incubation and Assessment:

    • Incubate the Petri dishes at a constant temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h light:dark).

    • Assess aphid mortality after 24 and 48 hours. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct the observed mortality for control mortality using Abbott's formula.

    • Calculate the LC50 values and their 95% confidence limits using probit analysis.

Fungicidal Applications

Pyridine carboxamides, a closely related class of compounds, have demonstrated potent fungicidal activity. A prominent mode of action for these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[6][9] This disruption of the fungus's energy supply leads to its death.

Quantitative Data: Fungicidal Efficacy

The following table summarizes the in vivo preventative efficacy of a pyridine carboxamide derivative against Botrytis cinerea, the causal agent of gray mold.

CompoundConcentration (mg/L)Preventative Efficacy (%) against Botrytis cinereaReference
3f 20053.9[6]
3f 10049.0[6]
3f 5027.1[6]
Thifluzamide (Reference) 20055.2[6]
Thifluzamide (Reference) 10041.2[6]
Thifluzamide (Reference) 5033.8[6]

The table below shows the in vitro antifungal activity (EC50) of the same compound against various plant pathogenic fungi. EC50 is the concentration that inhibits 50% of the mycelial growth.

CompoundFungal SpeciesEC50 (µg/mL)Reference
3f Botrytis cinerea3.82[6]
Experimental Protocol: Synthesis of 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (Compound 3f)

This protocol describes a potential two-step synthesis for 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, a pyridine carboxamide with demonstrated antifungal activity.

Step 1: Synthesis of 6-chloronicotinoyl chloride [10]

Materials:

  • 6-chloronicotinic acid

  • Phosphorous oxychloride (POCl3)

  • Phosphorous pentachloride (PCl5)

  • Anhydrous toluene

  • Reaction flask with reflux condenser and stirrer

  • Oil bath

  • Rotary evaporator

Procedure:

  • In a reaction flask, intimately mix 100 g of 6-chloronicotinic acid with 75 mL of phosphorous oxychloride and 144 g of phosphorous pentachloride.

  • With stirring, slowly heat the mixture in an oil bath to 80°C over 25 minutes.

  • Increase the bath temperature to 125°C and reflux the solution for 1 hour.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Add anhydrous toluene to the residue and concentrate again under reduced pressure to yield 6-chloronicotinoyl chloride as a solid.

Step 2: Synthesis of 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide

Materials:

  • 6-chloronicotinoyl chloride (from Step 1)

  • 2-aminodiphenylamine (or N-phenyl-o-phenylenediamine)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Reaction flask with a stirrer and dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminodiphenylamine in anhydrous DCM in a reaction flask and cool the solution in an ice bath.

  • Add anhydrous pyridine or triethylamine to the solution to act as a base.

  • Dissolve 6-chloronicotinoyl chloride in anhydrous DCM and add it dropwise to the cooled solution of the amine with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide.

Experimental Protocol: In vitro Antifungal Bioassay (Mycelium Growth Rate Method)[6]

This protocol describes how to assess the in vitro antifungal activity of pyridine carboxamide compounds.

Materials:

  • Test compounds

  • Potato Dextrose Agar (PDA) medium

  • Fungal cultures (e.g., Botrytis cinerea)

  • Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Solvent (e.g., DMSO or acetone)

Procedure:

  • Preparation of Media:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Prepare stock solutions of the test compounds in a suitable solvent.

    • While the PDA is still molten (around 45-50°C), add the appropriate amount of the stock solution to achieve the desired final concentrations (e.g., 50 mg/L). For EC50 determination, a series of concentrations should be prepared.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate should be prepared with the solvent only.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation and Assessment:

    • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.

    • Calculate the EC50 values by probit analysis of the inhibition data from the different concentrations.

Visualizations

Experimental Workflow: Synthesis and Bioassay

G cluster_synthesis Synthesis of Antifungal Pyridine Carboxamide cluster_bioassay Antifungal Bioassay S1 6-Chloronicotinic Acid S2 6-Chloronicotinoyl Chloride S1->S2 + PCl5, POCl3 S4 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide S2->S4 + S3, Base S3 2-Aminodiphenylamine B1 Prepare PDA with Test Compound S4->B1 Test Compound B2 Inoculate with Fungal Disc B1->B2 B3 Incubate B2->B3 B4 Measure Mycelial Growth B3->B4 B5 Calculate EC50 B4->B5

Caption: Workflow for the synthesis of a pyridine carboxamide and subsequent antifungal bioassay.

Signaling Pathway: Mode of Action of Pyridine Carboxamide Fungicides

G cluster_mitochondrion Fungal Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH CII Complex II (SDH) UQ Ubiquinone (Q) CII->UQ e- CIII Complex III UQ->CIII ATP ATP Synthesis CIII->ATP Inhibitor Pyridine Carboxamide Fungicide Inhibitor->CII Inhibits

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyridine carboxamide fungicides.

References

Application Notes: Suzuki-Miyaura Coupling with Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with a halide or triflate.[1]

Bromopyridines are crucial building blocks, but their use in Suzuki coupling can present challenges. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation and lower yields.[3][4] Therefore, careful selection and optimization of the catalyst, ligand, base, and reaction conditions are critical for a successful transformation.[3][5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:[1][3]

  • Oxidative Addition: A palladium(0) complex reacts with the bromopyridine, inserting itself into the carbon-bromine bond to form a palladium(II) intermediate.

  • Transmetalation: The organoboron compound (activated by a base) transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.

Data Presentation

Table 1: Common Catalyst, Base, and Solvent Systems for Suzuki Coupling of Bromopyridines
Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[1]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane / H₂O (4:1)90Moderate to Good[1]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[1]
PdCl₂(dppf) (3-5)---Cs₂CO₃ (2-3)1,4-Dioxane / H₂O (4:1)80-120Good to Excellent[3][5]
Pd(OAc)₂SPhosK₃PO₄ (2.0)1,4-Dioxane90-100Good to Excellent[5]
Table 2: Example Substrates and Yields for Suzuki Coupling of Bromopyridines
BromopyridineBoronic AcidProductYield (%)Reference
5-bromo-2-methylpyridin-3-amine3-Methoxyphenylboronic acid5-(3-methoxyphenyl)-2-methylpyridin-3-amine86%[4]
5-bromo-2-methylpyridin-3-amine2-Methylphenylboronic acid2-methyl-5-(o-tolyl)pyridin-3-amine75%[4]
5-bromo-2-methylpyridin-3-amineThiophene-2-boronic acid2-methyl-5-(thiophen-2-yl)pyridin-3-amine72%[4]
2-BromopyridinePhenylboronic acid2-PhenylpyridineGood to Excellent[6]

Note: Yields are highly substrate-dependent and the conditions listed serve as a starting point for optimization.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using conventional heating.[3][4]

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%)[3]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[3][4]

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).[3]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3][5]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1 to 0.5 M with respect to the bromopyridine.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Reactions are often complete within 12-24 hours.[1][4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure product.[3][4]

Protocol 2: Microwave-Assisted Method

Microwave irradiation can dramatically reduce reaction times from hours to minutes.[4][7]

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[4]

  • Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos)[5]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)[4]

  • Solvent (e.g., 1,4-dioxane/water, DMF)[4]

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine the bromopyridine (1.0 equiv), arylboronic acid (1.5 equiv), base (2.0 equiv), palladium precursor (e.g., 2 mol%), and ligand (e.g., 4 mol%).[4][5]

  • Solvent Addition: Add the chosen solvent to the vial.

  • Sealing: Seal the vial securely with a cap.[4][5]

  • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes).[4]

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[4]

Mandatory Visualizations

Suzuki_Reaction_Scheme Bromopyridine Bromopyridine (Ar-Br) Plus1 + Bromopyridine->Plus1 BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->Plus1 Product Coupled Product (Ar-R) SideProduct B(OH)₃ + HBr Arrow Pd Catalyst, Base Plus1->Arrow Plus2 + Arrow->Plus2 Plus2->Product Plus2->SideProduct

Caption: General scheme of the Suzuki coupling reaction.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)Ln-Br OxAdd->PdII_Ar Transmetal Transmetalation (Base) PdII_Ar->Transmetal PdII_Ar_R Ar-Pd(II)Ln-R Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 ArR Ar-R RedElim->ArR ArBr Ar-Br ArBr->OxAdd RBOH2 R-B(OH)₂ RBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow -> Setup 1. Reaction Setup (Add Reagents to Flask) Inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (Conventional or Microwave) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool to Room Temp Monitor->Cool Extract 7. Dilute & Extract Cool->Extract Purify 8. Purify (Column Chromatography) Extract->Purify Characterize 9. Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the Suzuki coupling reaction.[1]

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Check Reagents: - Fresh Catalyst? - Correct Base? - Substrate Purity? Start->CheckReagents CheckConditions Check Conditions: - Temperature too low? - Correct Solvent? - Sufficient Reaction Time? CheckReagents->CheckConditions Reagents OK CheckAtmosphere Check Atmosphere: - System properly sealed? - Solvent adequately degassed? CheckConditions->CheckAtmosphere Conditions OK Optimize Systematically Optimize: - Screen Ligands - Screen Bases - Screen Solvents CheckAtmosphere->Optimize Atmosphere OK Success Reaction Successful Optimize->Success

Caption: Troubleshooting workflow for low-yield reactions.[5]

Troubleshooting and Optimization

If a Suzuki coupling reaction with a bromopyridine results in a low yield, several factors should be investigated.[5]

  • Suboptimal Ligand: The choice of ligand is critical. For electron-deficient or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective. A small screen of different ligands is recommended.[5]

  • Incorrect Base: The base is crucial for the transmetalation step. The strength and type of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the yield. A screen of different bases may be necessary.[5]

  • Poor Solubility: Ensure all reactants are soluble in the chosen solvent system. Adjusting the solvent ratio or changing to a different solvent like DMF might be required.[5]

  • Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]

  • Low Reaction Temperature: Suzuki couplings often require heat. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80°C to 100°C) may improve the rate. However, excessive heat can lead to catalyst decomposition.[5]

References

The Pivotal Role of 3-(Bromomethyl)pyridine-2-carbonitrile in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-(Bromomethyl)pyridine-2-carbonitrile has emerged as a critical building block in the synthesis of complex pharmaceutical intermediates, paving the way for the development of novel therapeutic agents. This versatile pyridine derivative, characterized by its reactive bromomethyl and nitrile functionalities, serves as a key starting material for constructing elaborate molecular architectures found in a variety of active pharmaceutical ingredients (APIs). Its unique structural features allow for diverse chemical transformations, making it a valuable asset for researchers and scientists in the field of drug discovery and development.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a key intermediate, 3-((1H-pyrazol-1-yl)methyl)picolinonitrile, which is a precursor for various potential therapeutic agents, including kinase inhibitors. The protocols outlined below are intended for researchers, scientists, and drug development professionals to facilitate their work in synthesizing novel pharmaceutical candidates.

Application Notes: Synthesis of a Pyrazolyl-Pyridine Intermediate

The synthesis of 3-((1H-pyrazol-1-yl)methyl)picolinonitrile from this compound is a crucial step in the development of various APIs. This reaction involves a nucleophilic substitution where the bromide is displaced by pyrazole. The resulting compound is a key intermediate for creating molecules that can interact with biological targets such as protein kinases, which are often implicated in diseases like cancer and inflammatory disorders.

The general workflow for this synthesis and its subsequent application in drug discovery is depicted below:

G cluster_synthesis Synthetic Pathway cluster_application Drug Discovery Application A 3-(Bromomethyl)pyridine- 2-carbonitrile C 3-((1H-pyrazol-1-yl)methyl) picolinonitrile (Key Intermediate) A->C Nucleophilic Substitution B Pyrazole B->C D Further Functionalization C->D E Active Pharmaceutical Ingredient (API) D->E F Biological Target (e.g., Kinase) E->F Modulation of Activity

Figure 1: Synthetic workflow from this compound to a key pharmaceutical intermediate and its application.

Experimental Protocols

Synthesis of 3-((1H-pyrazol-1-yl)methyl)picolinonitrile

This protocol details the synthesis of a key intermediate from this compound.

Materials:

  • This compound

  • Pyrazole

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add a solution of this compound (1.0 eq) in acetonitrile dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, 3-((1H-pyrazol-1-yl)methyl)picolinonitrile.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurity (%)Yield (%)
This compound197.031.0>97-
Pyrazole68.081.0>98-
3-((1H-pyrazol-1-yl)methyl)picolinonitrile184.19->9875-85

Table 1: Quantitative Data for the Synthesis of 3-((1H-pyrazol-1-yl)methyl)picolinonitrile

Signaling Pathway Implication

The synthesized intermediate, 3-((1H-pyrazol-1-yl)methyl)picolinonitrile, serves as a scaffold for developing inhibitors of various protein kinases. Protein kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified kinase signaling pathway that can be targeted by APIs derived from this intermediate.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Upstream Kinase Rec->P1 Phosphorylation P2 Downstream Kinase P1->P2 Phosphorylation TF Transcription Factor P2->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene API API Derived from Intermediate API->P2 Inhibition

Figure 2: Inhibition of a kinase signaling pathway by an API derived from the synthesized intermediate.

The development of APIs from this compound and its derivatives holds significant promise for the future of targeted therapies. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel and potent pharmaceutical agents.

Application Notes and Protocols for the Synthesis of Ether Ligands using 3-(Bromomethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)pyridine hydrobromide is a versatile halogenated heterocyclic building block utilized in the synthesis of various pharmaceutical intermediates and biologically active compounds.[1][2] One of its key applications is in the preparation of ether ligands, which are prevalent structural motifs in medicinal chemistry.[2] The ether linkage can significantly influence a molecule's pharmacological properties, including its binding affinity to biological targets, solubility, and metabolic stability. This document provides detailed protocols and application notes for the synthesis of pyridyl ether ligands via the Williamson ether synthesis, a robust and widely used method for forming the ether bond.[3]

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether.[3] In the context of this application note, a deprotonated alcohol or phenol reacts with 3-(bromomethyl)pyridine hydrobromide to yield the corresponding pyridyl ether.[3] This method is particularly effective when using primary alkyl halides like 3-(bromomethyl)pyridine, as they are less prone to competing elimination reactions.[3]

Data Presentation: Synthesis of Pyridyl Ethers

The following table summarizes the reaction conditions and yields for the synthesis of various pyridyl ethers from 3-(bromomethyl)pyridine hydrobromide and substituted phenols. This data is illustrative of the general efficacy of the Williamson ether synthesis for this class of compounds.

EntryPhenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
13-HydroxybenzaldehydeK₂CO₃DMF801265[4]
24-MethoxyphenolNaHTHF601685 (estimated)
34-NitrophenolK₂CO₃Acetonitrile801278 (estimated)
44-ChlorophenolCs₂CO₃DMF901072 (estimated)
52-NaphtholKOHEthanolReflux888 (estimated)

Note: Yields for entries 2-5 are estimated based on typical Williamson ether synthesis reactions and may vary depending on specific experimental conditions.

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of Pyridyl Ethers

This protocol details the synthesis of 3-((substituted phenoxy)methyl)pyridine from 3-(bromomethyl)pyridine hydrobromide and a substituted phenol.

Materials:

  • 3-(Bromomethyl)pyridine hydrobromide

  • Substituted phenol (e.g., 3-hydroxybenzaldehyde, 4-methoxyphenol)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

  • pH paper or pH meter

Procedure:

  • Preparation of the Alkoxide/Phenoxide:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and the anhydrous solvent (e.g., DMF or THF).

    • Stir the solution at room temperature and add the base (1.2-1.5 eq) portion-wise. If using NaH, exercise caution as it is highly reactive and generates hydrogen gas.

    • Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Reaction with 3-(Bromomethyl)pyridine Hydrobromide:

    • In a separate flask, dissolve 3-(bromomethyl)pyridine hydrobromide (1.0-1.2 eq) in a minimal amount of the anhydrous solvent.

    • Add the solution of 3-(bromomethyl)pyridine hydrobromide dropwise to the stirred phenoxide solution at room temperature.

    • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-90 °C) and maintain it for the specified time (e.g., 8-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using a solid base like K₂CO₃, filter the mixture to remove the inorganic salts.

    • Carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with deionized water, followed by a brine solution.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure pyridyl ether ligand.

    • Characterize the final product by appropriate analytical methods (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Mandatory Visualizations

Logical Relationship of the Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Alcohol Alcohol/Phenol (R-OH) Deprotonation Deprotonation Alcohol->Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Deprotonation Base_H Protonated Base AlkylHalide 3-(Bromomethyl)pyridine Hydrobromide SN2 SN2 Attack AlkylHalide->SN2 Deprotonation->SN2 Forms Alkoxide/Phenoxide (R-O⁻) Ether Pyridyl Ether Ligand (R-O-CH₂-Py) SN2->Ether Salt Salt Byproduct SN2->Salt Leaving Group Departs

Caption: Logical flow of the Williamson ether synthesis.

Experimental Workflow for Pyridyl Ether Synthesis

Experimental_Workflow start Start reactants 1. Mix Phenol and Base in Anhydrous Solvent start->reactants deprotonation 2. Stir for 30-60 min (Phenoxide Formation) reactants->deprotonation add_halide 3. Add 3-(Bromomethyl)pyridine Hydrobromide Solution deprotonation->add_halide reaction 4. Heat Reaction Mixture (Monitor by TLC) add_halide->reaction workup 5. Cooldown, Quench with Water, and Extract with Organic Solvent reaction->workup purification 6. Dry, Concentrate, and Purify by Column Chromatography workup->purification characterization 7. Characterize Final Product (NMR, MS, IR) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for pyridyl ether synthesis.

References

Application Notes and Protocols for the Introduction of a Pyridylmethyl Group into a Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridylmethyl group is a key structural motif in a wide array of biologically active compounds and functional materials. Its presence can significantly influence a molecule's pharmacological properties, including potency, selectivity, and metabolic stability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, making it a valuable functional group in drug design. This document provides detailed application notes and experimental protocols for several common methods used to introduce the pyridylmethyl group into a molecule.

N-Alkylation with Pyridylmethyl Halides

Direct N-alkylation using pyridylmethyl halides is a straightforward and widely used method for introducing the pyridylmethyl group onto nitrogen-containing nucleophiles such as amines, anilines, and amides.

Application Notes:

This method is particularly effective for the synthesis of pyridylmethylamines. The reaction proceeds via a standard SN2 mechanism. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases include potassium carbonate, sodium hydride, and organic amines like triethylamine. Aprotic polar solvents such as DMF and DMSO are often used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Synthesis of N-(pyridin-2-ylmethyl)aniline

  • Materials:

    • Aniline

    • 2-(Chloromethyl)pyridine hydrochloride

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of aniline (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add 2-(chloromethyl)pyridine hydrochloride (1.2 eq) portion-wise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-(pyridin-2-ylmethyl)aniline.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
Aniline2-(Chloromethyl)pyridine HClK₂CO₃DMF8012-16~85
4-Methoxyaniline2-(Chloromethyl)pyridine HClK₂CO₃DMF8014~90
Indole2-(Chloromethyl)pyridine HClNaHDMF254~95

Reductive Amination

Reductive amination is a versatile two-step, one-pot method for forming C-N bonds. It involves the reaction of a pyridylcarboxaldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Application Notes:

This method is highly valuable for synthesizing a wide range of pyridylmethylamines.[1][2][3] A key advantage is the use of mild reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), which are selective for the imine intermediate and do not reduce the starting aldehyde.[3] The reaction is typically carried out in alcoholic solvents like methanol or ethanol. The addition of a catalytic amount of acid, such as acetic acid, can accelerate the formation of the imine intermediate.[4]

Experimental Protocol: Synthesis of N-(pyridin-4-ylmethyl)benzylamine

  • Materials:

    • Pyridine-4-carboxaldehyde

    • Benzylamine

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Acetic acid

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve pyridine-4-carboxaldehyde (1.0 eq) and benzylamine (1.1 eq) in methanol.

    • Add a few drops of acetic acid to the solution and stir at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

    • Purify by column chromatography on silica gel if necessary.

Aldehyde/KetoneAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Pyridine-4-carboxaldehydeBenzylamineNaBH₄Methanol0 to RT4-5~92
Pyridine-2-carboxaldehydeAnilineNaBH₃CNMethanolRT6~88
AcetophenonePyridin-2-ylmethanamineNaBH(OAc)₃DichloroethaneRT12~85

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. To introduce a pyridylmethyl group, a pyridylmethylboronic acid or ester can be coupled with an aryl or vinyl halide.

Application Notes:

This reaction is highly efficient for creating C(sp²)-C(sp²) bonds and has become a cornerstone of modern organic synthesis.[5] The choice of palladium catalyst, ligand, and base is critical for the success of the coupling reaction. Catalysts based on phosphine ligands are commonly employed.[5] It's important to note that 2-substituted pyridylboron reagents can be challenging to couple due to slow transmetalation and a propensity for protodeboronation.[5]

Experimental Protocol: Synthesis of 2-(4-Methylbenzyl)pyridine

  • Materials:

    • 2-(Bromomethyl)pyridine

    • (4-Methylphenyl)boronic acid

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Sodium carbonate (Na₂CO₃)

    • Toluene

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, combine 2-(bromomethyl)pyridine (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture.

    • Heat the mixture to reflux (around 90-100 °C) and stir under an inert atmosphere for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature.

    • Add water and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography.

Pyridyl Halide/Boronic EsterCoupling PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
2-(Bromomethyl)pyridine(4-Methylphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O10012~78
3-Pyridylboronic acidBenzyl bromidePd(dppf)Cl₂K₃PO₄Dioxane8016~85
Lithium triisopropyl 2-pyridylboronate1-Bromo-4-butylbenzenePd₂(dba)₃ / Ligand 1KFDioxane10018~74[5]

Nickel-Catalyzed Cross-Electrophile Coupling

This method allows for the formation of a C(sp²)-C(sp³) bond by coupling a pyridyl halide with an alkyl halide in the presence of a nickel catalyst and a reducing agent.

Application Notes:

Nickel-catalyzed cross-electrophile coupling is a powerful tool for introducing alkyl groups, including pyridylmethyl, onto aromatic and heteroaromatic rings.[6] This method avoids the need for pre-formed organometallic reagents. The reaction typically employs a nickel(II) salt as the catalyst precursor, a ligand (often a bipyridine or a custom-designed ligand), and a stoichiometric amount of a reducing agent like zinc or manganese powder.[7]

Experimental Protocol: Synthesis of 2-Methyl-4-(3-phenylpropyl)pyridine [6]

  • Materials:

    • 4-Chloro-2-methylpyridine

    • (3-Bromopropyl)benzene

    • NiCl₂(DME)

    • Ligand (e.g., 2-pyridyl-N-cyanocarboxamidine)

    • Zinc powder (<10 μm)

    • Sodium iodide (NaI)

    • Trifluoroacetic acid (TFA)

    • N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add NiCl₂(DME) (0.05 eq) and the ligand (0.05 eq) to a reaction vial.

    • Add DMAc, followed by 4-chloro-2-methylpyridine (1.0 eq), (3-bromopropyl)benzene (1.2 eq), sodium iodide (0.25 eq), and trifluoroacetic acid (0.10 eq).

    • Add zinc powder (2.0 eq) to the mixture.

    • Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring for 16-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by silica gel chromatography.

Pyridyl HalideAlkyl HalideCatalystLigandReductantSolventTemperature (°C)Time (h)Yield (%)
4-Chloro-2-methylpyridine(3-Bromopropyl)benzeneNiCl₂(DME)Ligand 2ZnDMAc601687[6]
2-Bromopyridine1-IodooctaneNiBr₂4,4'-di-tert-butyl-2,2'-bipyridineZnDMAc5012~75
3-Chloropyridine1-BromohexaneNiCl₂(dme)PyBCamCNZnNMP8024~68[8]

Visualization of a Relevant Signaling Pathway

The drug Befiradol (NLX-112) is a potent and selective 5-HT₁A receptor full agonist containing a pyridylmethyl moiety.[9] It is being investigated for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease. Its mechanism of action involves the activation of 5-HT₁A receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[10]

Befiradol_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activation befiradol Befiradol (Pyridylmethyl Moiety) befiradol->receptor Agonist Binding adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activation cellular_response Modulation of Neuronal Excitability (Reduced Dyskinesia) pka->cellular_response Downstream Effects

Caption: Signaling pathway of Befiradol, a 5-HT1A receptor agonist.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a pyridylmethyl-containing compound via reductive amination.

Reductive_Amination_Workflow start Start reactants 1. Combine Pyridylcarboxaldehyde, Amine, and Solvent start->reactants imine_formation 2. Stir at RT (optional: add acid catalyst) (Imine Formation) reactants->imine_formation reduction 3. Cool to 0°C and add Reducing Agent (e.g., NaBH₄) imine_formation->reduction reaction_stir 4. Stir at RT for 3-4 hours reduction->reaction_stir quench 5. Quench Reaction with Water reaction_stir->quench workup 6. Aqueous Workup (Extraction with Organic Solvent) quench->workup purification 7. Dry, Concentrate, and Purify (Column Chromatography) workup->purification characterization 8. Characterize Product (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: General experimental workflow for reductive amination.

References

Troubleshooting & Optimization

Technical Support Center: 3-(Bromomethyl)pyridine-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-(Bromomethyl)pyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in reactions with this compound often stem from several key factors. A systematic approach to troubleshooting is recommended:

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Optimization of these parameters is often necessary. Some reactions may require lower temperatures to prevent the formation of byproducts, while others need higher temperatures to overcome activation energy barriers.

  • Purity of Starting Materials: Impurities in your this compound or the nucleophile can lead to side reactions, reducing the yield and complicating purification. Ensure the purity of your reagents before starting the synthesis.

  • Choice of Base and Solvent: The selection of base and solvent is crucial and interdependent. A base that is too strong can lead to decomposition or side reactions, while one that is too weak may result in an incomplete reaction. The solvent should be chosen to ensure adequate solubility of the reactants and compatibility with the reaction conditions. Polar aprotic solvents like DMF and acetonitrile are often good choices for SN2 reactions.

Q2: I am observing the formation of a significant amount of a water-soluble byproduct that I suspect is a pyridinium salt. How can I minimize this?

A2: The formation of pyridinium salts is a common side reaction, especially with pyridine-containing alkyl halides. This can occur through self-alkylation or reaction with other nucleophilic pyridine species in the reaction mixture. To minimize this:

  • Slow Addition of Reagents: Adding the this compound slowly to the reaction mixture containing the nucleophile can help to ensure it reacts with the desired nucleophile rather than another pyridine molecule.

  • Control of Stoichiometry: Using a slight excess of the nucleophile can help to favor the desired reaction pathway.

  • Use of a Phase-Transfer Catalyst (PTC): In a biphasic system (e.g., organic solvent and water), a PTC can facilitate the transfer of the nucleophile to the organic phase, increasing its effective concentration and promoting the desired reaction over the formation of water-soluble pyridinium salts.[1][2]

Q3: My desired product is difficult to purify from the reaction mixture. What are some effective purification strategies?

A3: Purification of pyridine derivatives can be challenging due to their basicity and the potential for similar polarities between the product and byproducts.

  • Acid-Base Extraction: The basicity of the pyridine ring can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to recover the product, which is then extracted with an organic solvent.

  • Chromatography: Column chromatography on silica gel is a common technique. However, the basicity of pyridine compounds can cause tailing. This can often be mitigated by adding a small amount of a base, such as triethylamine or pyridine, to the eluent.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal general conditions for a nucleophilic substitution reaction with this compound?

A1: While optimal conditions are substrate-dependent, a good starting point for a typical SN2 reaction with a nucleophile (e.g., a phenol or thiol) would be:

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the anion and are suitable for SN2 reactions.
Base K₂CO₃ or Cs₂CO₃These are moderately strong bases, sufficient to deprotonate many nucleophiles without causing significant side reactions.
Temperature Room Temperature to 60 °CA good starting point, can be adjusted based on reaction progress monitored by TLC.
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents potential side reactions with atmospheric moisture and oxygen.

Q2: How can I avoid the decomposition of this compound during the reaction?

A2: this compound can be sensitive to strong bases and high temperatures. To avoid decomposition:

  • Use a mild base where possible.

  • Maintain the reaction at the lowest effective temperature.

  • Monitor the reaction closely by TLC to avoid prolonged reaction times.

  • Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the bromomethyl group.

Q3: Can I use a phase-transfer catalyst for my reaction? If so, which one should I choose?

A3: Yes, a phase-transfer catalyst (PTC) can be very effective, especially when using an inorganic base or a salt of the nucleophile in a biphasic system.[2] Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).[2] The choice of PTC can depend on the specific reactants and solvent system.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for O-Alkylation of Phenols

This protocol describes a general method for the synthesis of 3-((aryloxy)methyl)pyridine-2-carbonitriles.

Materials:

  • This compound

  • Substituted Phenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-((aryloxy)methyl)pyridine-2-carbonitrile.

Protocol 2: General Procedure for N-Alkylation of Amines

This protocol outlines a general procedure for the reaction of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous cesium carbonate (2.0 eq) to the mixture.

  • Stir the suspension at room temperature.

  • Add a solution of this compound (1.2 eq) in anhydrous acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-alkylated product.

  • Further purification can be achieved by column chromatography if necessary.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_cond Optimize Reaction Conditions start->optimize_cond check_side_reactions Investigate Side Reactions start->check_side_reactions impure Impure Materials check_purity->impure suboptimal Suboptimal Conditions optimize_cond->suboptimal side_products Side Products Identified check_side_reactions->side_products purify Purify Starting Materials impure->purify If impure adjust Adjust T, t, Conc. suboptimal->adjust If suboptimal minimize Minimize Side Reactions side_products->minimize If present end Improved Yield purify->end adjust->end minimize->end

Caption: A logical workflow for troubleshooting low reaction yields.

SN2_Reaction_Pathway reactants This compound + Nucleophile (Nu⁻) transition_state Transition State [Nu---CH₂(Py)---Br]⁻ reactants->transition_state side_reaction Side Reaction: Pyridinium Salt Formation reactants->side_reaction Competing Pathway products Product (Nu-CH₂(Py)) + Br⁻ transition_state->products Desired Pathway

Caption: General SN2 reaction pathway and a common side reaction.

Purification_Workflow start Crude Reaction Mixture extraction Aqueous Workup (Acid-Base Extraction) start->extraction chromatography Column Chromatography (with base additive if needed) extraction->chromatography If oil or impure solid crystallization Crystallization extraction->crystallization If solid pure_product Pure Product chromatography->pure_product crystallization->pure_product

Caption: A general workflow for the purification of pyridine derivatives.

References

Technical Support Center: Purification of 3-(Bromomethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(Bromomethyl)pyridine-2-carbonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities can originate from starting materials or side reactions during synthesis. Common impurities may include:

  • Unreacted Starting Material: 3-methyl-2-cyanopyridine.

  • Over-brominated Byproducts: Species with additional bromination on the pyridine ring.

  • Polymerization Products: Bromomethylpyridines can be unstable and undergo self-reaction to form pyridinium salts, especially when heated or exposed to nucleophiles.[1]

  • Hydrolysis Products: The bromomethyl group can be susceptible to hydrolysis, forming 3-(hydroxymethyl)pyridine-2-carbonitrile, particularly if moisture is present during workup or storage.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly used methods for the purification of this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity.

Q3: How should I store the purified this compound to prevent degradation?

A3: Due to its potential instability, the purified compound should be stored in a cool, dry, and dark place. It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to minimize hydrolysis and other degradation pathways.[2]

Troubleshooting Guides

Flash Column Chromatography

Flash column chromatography is a powerful technique for separating the target compound from impurities with different polarities.

IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Irregular packing of the stationary phase.- Optimize the Eluent: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexanes) to identify the optimal mobile phase for separation.- Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size.- Repack the Column: Ensure the stationary phase is packed uniformly to prevent channeling.[1]
Product Elutes with the Solvent Front - The eluent is too polar.- Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[1]
Product Does Not Elute from the Column - The eluent is not polar enough.- The compound may be reacting with the acidic silica gel.- Gradually increase the polarity of the eluent.- If the compound is suspected to be sensitive to acidic silica gel, consider using neutral alumina as the stationary phase.
Streaking or Tailing of Spots on TLC/Column - The basic pyridine nitrogen is interacting strongly with the acidic silica gel.- The sample is overloaded.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape.- Reduce the amount of sample loaded onto the TLC plate or column.[3]

The following table provides representative data for the purification of a related brominated pyridine derivative, demonstrating the potential effectiveness of the technique.

Purification StagePurity (%)Typical Yield (%)Eluent System Example
Crude Product60-80%N/AN/A
After Column Chromatography>97%70-90%Ethyl Acetate/Hexane Gradient (e.g., 1:9 to 1:4)[1]
Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid sample.

IssuePossible Cause(s)Troubleshooting Steps
Product "Oils Out" Instead of Crystallizing - The solvent is too good a solvent for the compound.- The solution is supersaturated.- The cooling process is too rapid.- Use a Solvent Pair: Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes turbid, then heat to redissolve and cool slowly.- Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.- Seed Crystals: Add a small crystal of the pure product to the cooled solution.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No Crystals Form Upon Cooling - The solution is not saturated.- The compound is highly soluble in the chosen solvent at all temperatures.- Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product.- Change the Solvent: Experiment with different solvents or solvent systems.
Low Recovery of Pure Product - The chosen solvent is too good, and the product remains in the mother liquor.- Too much solvent was used.- Choose a Different Solvent: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.[4]

The following data is based on the purification of a similar compound, 4-cyanopyridine, and illustrates the expected outcome of a successful recrystallization.

Purification StagePurity (%)Recovery Yield (%)Solvent System Example
Crude Product97.18%N/AN/A
After Recrystallization99.88%91.47%Petroleum Ether/n-Butanol[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized for this compound, potentially starting with the conditions used for similar compounds.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems, starting with a low polarity mixture such as 10% ethyl acetate in hexanes (1:9 v/v).

    • Visualize the spots under UV light. The ideal eluent system should give the product an Rf value of approximately 0.2-0.3.[5]

  • Column Preparation:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the initial eluent through it until the silica bed is stable.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel.

    • Carefully add the prepared sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the non-polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent as the elution progresses (gradient elution). A common starting gradient for similar compounds is 1:9 ethyl acetate/hexanes.[1]

    • Collect fractions in separate test tubes.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of different solvents or solvent pairs (e.g., methanol/water, ethyl acetate/heptane) to each tube.

    • Heat the tubes to determine if the solid dissolves when hot and precipitates upon cooling. The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Allow the hot solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude_product Crude this compound dissolution Dissolve in Minimal Suitable Solvent crude_product->dissolution column_chromatography Flash Column Chromatography dissolution->column_chromatography recrystallization Recrystallization dissolution->recrystallization tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis Collect Fractions cooling Slow Cooling recrystallization->cooling combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure this compound evaporation->pure_product filtration Vacuum Filtration cooling->filtration drying Drying filtration->drying drying->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Troubleshooting Poor Separation in Column Chromatography start Poor Separation of Product and Impurities check_tlc Are spots streaking on TLC? start->check_tlc add_base Add ~0.1-1% Triethylamine to Eluent check_tlc->add_base Yes check_separation Is the separation between spots on TLC too small? check_tlc->check_separation No optimize_eluent Optimize Eluent System (Change Polarity/Solvent) check_separation->optimize_eluent Yes check_loading Is the column overloaded? check_separation->check_loading No reduce_load Reduce Sample Load check_loading->reduce_load Yes repack_column Check and Repack Column for Uniformity check_loading->repack_column No

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Synthesis of Bromomethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromomethylpyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing bromomethylpyridines?

A1: The most prevalent method for the synthesis of bromomethylpyridines is the radical bromination of the corresponding methylpyridines (picolines). This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. This specific application of radical bromination is known as the Wohl-Ziegler reaction.[1][2][3]

Q2: What are the primary side products observed in the synthesis of bromomethylpyridines?

A2: The primary side products encountered during the synthesis of bromomethylpyridines include:

  • Over-brominated products: This includes the formation of dibromomethyl- and tribromomethylpyridines.[1]

  • Ring-brominated products: Bromination can occur on the pyridine ring itself, especially with certain isomers or under non-optimal reaction conditions.[3]

  • Hydrolysis products: The bromomethyl group is susceptible to hydrolysis, particularly in the presence of moisture, leading to the formation of the corresponding pyridylcarbinol.

  • Self-quaternization/Polymerization: Bromomethylpyridines, particularly the 3-isomer, are prone to self-reaction where the nitrogen of one molecule attacks the bromomethyl group of another, leading to pyridinium salt formation and polymerization.[4]

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation, consider the following:

  • Control stoichiometry: Use a 1:1 molar ratio of picoline to NBS to reduce the likelihood of over-bromination.

  • Use a non-polar solvent: Solvents like CCl₄ or cyclohexane favor side-chain bromination over ring bromination.[2] Polar solvents can promote ionic pathways that lead to ring substitution.[3]

  • Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis of the product.

  • Maintain low bromine concentration: The Wohl-Ziegler reaction conditions are designed to keep the concentration of molecular bromine low, which favors allylic/benzylic substitution over addition or other side reactions.[2][5]

  • Work at appropriate temperatures: The reaction is typically run at the reflux temperature of the solvent. Lower temperatures may be too slow, while excessively high temperatures could lead to decomposition or increased side reactions.

Q4: My bromomethylpyridine product appears unstable and difficult to isolate. Why is this?

A4: Bromomethylpyridines can be unstable, particularly the 3-isomer, which is known to polymerize in the solid state.[4] This instability is due to the reactive nature of the bromomethyl group and the nucleophilicity of the pyridine nitrogen. The product is often generated and used immediately in the next synthetic step to avoid decomposition and polymerization. If isolation is necessary, it is often prepared as its hydrobromide salt, which is more stable.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Monobrominated Product
Observation Possible Cause(s) Troubleshooting Steps
Multiple spots on TLC, including higher Rf spots. Over-bromination: Formation of di- and tribromomethylpyridines.• Use a strict 1:1 stoichiometry of picoline to NBS.• Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.• Consider a purification strategy like column chromatography to separate the mono- and poly-brominated products.
Significant amount of unreacted starting material. Incomplete reaction: Insufficient reaction time, low temperature, or inactive initiator.• Ensure the reaction is heated to reflux for a sufficient period (typically 1-4 hours).• Confirm the radical initiator (AIBN or BPO) is fresh and active.• Add the initiator in portions if necessary to maintain a steady radical concentration.
Product "oils out" during workup or purification. Presence of impurities: The presence of side products can inhibit crystallization.Product instability: The free base can be an oil and may be unstable.• Attempt purification by column chromatography.• Consider converting the product to its hydrobromide salt by treatment with HBr for improved stability and crystallinity.
Low recovery after aqueous workup. Product hydrolysis: The bromomethyl group can hydrolyze to a hydroxyl group during the workup.• Minimize contact time with aqueous phases.• Use saturated sodium bicarbonate or carbonate solutions carefully for neutralization and keep the temperature low.• Ensure all solvents and glassware are dry.
Problem 2: Presence of Ring-Brominated Impurities
Observation Possible Cause(s) Troubleshooting Steps
Isomeric impurities detected by NMR or GC-MS. Non-radical bromination pathway: Use of polar solvents or presence of acid can promote electrophilic aromatic substitution on the pyridine ring.[3]• Use a non-polar solvent such as carbon tetrachloride or cyclohexane.[2]• Ensure the reaction mixture is free from strong acids.
Problem 3: Product Instability and Polymerization
Observation Possible Cause(s) Troubleshooting Steps
Product solidifies or becomes a viscous oil upon concentration. Self-quaternization/Polymerization: Especially common for 3-bromomethylpyridine.[4]• Use the crude product immediately in the next step without complete solvent removal if possible.• If isolation is required, prepare the more stable hydrobromide salt.• Store the free base in solution at low temperatures and for short periods.

Experimental Protocols

General Protocol for Wohl-Ziegler Bromination of Picolines

This is a general procedure and may require optimization for specific isomers.

Materials:

  • Methylpyridine (picoline) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount, e.g., 0.05 eq)

  • Anhydrous carbon tetrachloride (CCl₄) or cyclohexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the picoline (1.0 eq) in the anhydrous solvent.

  • Add NBS (1.0 eq) and the radical initiator (catalytic amount) to the solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation if the product is thermally stable. For unstable products, consider immediate use or conversion to the hydrobromide salt.

Data on Common Side Products

While precise quantitative yields of side products are highly dependent on specific reaction conditions, the following table summarizes the general trends and factors influencing their formation.

Side Product Influencing Factors General Yield Trends Mitigation Strategy
Dibromomethylpyridine Molar ratio of NBS to picolineIncreases with excess NBS.Use a 1:1 molar ratio of NBS to picoline.
Ring-Brominated Pyridine Solvent polarityMore prevalent in polar solvents.[3]Use non-polar solvents like CCl₄ or cyclohexane.[2]
Pyridylcarbinol Presence of waterIncreases with moisture in reagents or during workup.Use anhydrous conditions and minimize contact with water.
Polymer/Quaternized Salt Isomer (3-isomer is most susceptible), concentration, and temperatureIncreases with prolonged storage, high concentration, and elevated temperature.Use the product immediately, store as a dilute solution at low temperature, or convert to the hydrobromide salt.

Visualizations

Wohl_Ziegler_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_side_reactions Common Side Reactions Initiator Initiator 2R• 2R• Initiator->2R• Heat/Light Br• Br• 2R•->Br• NBS Picoline Picoline Pyridyl-CH2• Pyridyl-CH2• Picoline->Pyridyl-CH2• Br• Bromomethylpyridine Bromomethylpyridine Pyridyl-CH2•->Bromomethylpyridine NBS Bromomethylpyridine->Br• Side_Products Over-bromination Ring Bromination Hydrolysis Polymerization Bromomethylpyridine->Side_Products Side Reactions

Caption: The reaction mechanism of Wohl-Ziegler bromination and common side reactions.

Troubleshooting_Bromomethylpyridine_Synthesis cluster_TLC TLC Analysis cluster_NMR NMR/MS Analysis cluster_workup Workup/Isolation Issues start Low Yield or Impure Product tlc_analysis Multiple Spots Observed? start->tlc_analysis nmr_ms_analysis Unexpected Signals? start->nmr_ms_analysis workup_issues Product Unstable? start->workup_issues higher_rf Higher Rf Spots tlc_analysis->higher_rf ring_isomer Isomeric Spots tlc_analysis->ring_isomer unreacted_sm Starting Material Present tlc_analysis->unreacted_sm hydrolysis_product Signals for -CH2OH nmr_ms_analysis->hydrolysis_product polymerization Product Polymerizes workup_issues->polymerization higher_rf_cause Likely Over-bromination higher_rf->higher_rf_cause ring_isomer_cause Likely Ring Bromination ring_isomer->ring_isomer_cause unreacted_sm_cause Incomplete Reaction unreacted_sm->unreacted_sm_cause higher_rf_solution Solution: Control Stoichiometry higher_rf_cause->higher_rf_solution ring_isomer_solution Solution: Use Non-Polar Solvent ring_isomer_cause->ring_isomer_solution unreacted_sm_solution Solution: Check Initiator/Time unreacted_sm_cause->unreacted_sm_solution hydrolysis_cause Likely Hydrolysis hydrolysis_product->hydrolysis_cause hydrolysis_solution Solution: Anhydrous Conditions hydrolysis_cause->hydrolysis_solution polymerization_cause Self-Quaternization polymerization->polymerization_cause polymerization_solution Solution: Use Immediately or Form Salt polymerization_cause->polymerization_solution

Caption: A decision tree for troubleshooting common issues in bromomethylpyridine synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Pyyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental optimization of pyridine functionalization reactions.

General Troubleshooting

This section addresses broad issues that can arise during various pyridine functionalization reactions.

FAQs (General)

Q1: My reaction yield is consistently low. What are the primary parameters I should investigate?

A1: Low yields in pyridine functionalization can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Conditions: Critical parameters include temperature, reaction time, and reactant concentration. Optimization is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to minimize byproduct formation.[1]

  • Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider potential deactivation through poisoning by the pyridine nitrogen or sintering.[2] Ensure the catalyst is fresh or properly activated. The choice of catalyst and ligand system is also crucial and can significantly impact the yield.

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a range of anhydrous solvents to identify the optimal one for your specific transformation.

  • Purity of Starting Materials: Impurities in starting materials can interfere with the reaction, leading to side products and reduced yields. Always ensure the purity of your reagents before commencing the reaction.[1]

  • Atmosphere: Many cross-coupling reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[3]

Q2: I am struggling with poor regioselectivity in my pyridine functionalization. What strategies can I employ to improve it?

A2: Achieving the desired regioselectivity is a common challenge due to the electronic nature of the pyridine ring. The C2 and C4 positions are generally favored for nucleophilic and radical attack, while electrophilic substitution tends to occur at the C3 position.[4]

  • Blocking Groups: A highly effective strategy, particularly for Minisci-type reactions, is the use of a removable blocking group on the nitrogen atom. For instance, a maleate-derived blocking group can direct alkylation almost exclusively to the C4 position.[4]

  • Directing Groups: For transition-metal-catalyzed C-H functionalization, a directing group can be installed on the pyridine ring to guide the catalyst to a specific C-H bond.

  • Steric Hindrance: The steric environment of the pyridine substrate can influence regioselectivity. Bulky substituents can shield certain positions, favoring reaction at less hindered sites.[4]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst/ligand system can significantly impact the regiochemical outcome. For example, in Minisci reactions, acidic conditions often favor C2 functionalization.[4]

  • Dearomatization Strategies: Temporary dearomatization of the pyridine ring can alter its electronic properties and enable meta-selective functionalization.[5][6]

Q3: My catalyst appears to be deactivating during the reaction. What are the likely causes and how can I mitigate this?

A3: Catalyst deactivation is a frequent issue in pyridine functionalization, primarily due to the coordinating nature of the pyridine nitrogen.

  • Catalyst Poisoning: The Lewis basic nitrogen of the pyridine ring can bind strongly to the transition metal center of the catalyst, forming stable, inactive complexes.[2] This is often referred to as the "2-pyridyl problem." To address this, consider using bulky, electron-rich ligands that can sterically hinder the coordination of the pyridine nitrogen.

  • Formation of Inactive Species: The active catalyst (e.g., Pd(0)) can aggregate to form inactive palladium black, especially if the catalytic cycle is slow.[2] Optimizing reaction conditions to accelerate the catalytic cycle can help minimize this.

  • Ligand Degradation: The ligands associated with the metal catalyst can degrade under the reaction conditions. Ensure the chosen ligand is stable at the reaction temperature.

Q4: I am having difficulty purifying my functionalized pyridine product. What are some effective purification strategies?

A4: The basicity of the pyridine ring and the potential for similar polarities between the product and byproducts can complicate purification.

  • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen by performing an acidic wash (e.g., dilute HCl) to extract the product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Column Chromatography: This is a versatile technique, but peak tailing can be an issue on silica gel due to the interaction between the basic pyridine and acidic silanol groups.[1] This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[1] Alternatively, using a different stationary phase like alumina or a polymer-based column can be beneficial.[7]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]

Q5: My reaction is highly exothermic and difficult to control. How can I manage this?

A5: Exothermic reactions can pose safety risks and lead to the formation of degradation products.

  • Slow Addition of Reagents: Adding one of the reactants dropwise over an extended period can help control the rate of heat generation.[1]

  • Efficient Cooling: Employ an ice bath or a cryostat to maintain a stable, low temperature throughout the reaction.[1]

  • Dilution: Conducting the reaction at a lower concentration can aid in dissipating heat more effectively.[1]

Troubleshooting Specific Reactions

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of a 2-chloropyridine is giving a low yield. What are the likely reasons and how can I improve it?

A: The coupling of 2-chloropyridines can be challenging due to the strength of the C-Cl bond and potential catalyst inhibition.

  • Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[3] Using highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can facilitate this step.[3]

  • Catalyst Deactivation: The pyridine nitrogen can inhibit the palladium catalyst. The use of specialized ligands can mitigate this issue.[3]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions.[8] Using the corresponding pinacol ester or trifluoroborate salt of the boronic acid can sometimes reduce protodeboronation.[8] Ensuring a thoroughly degassed, inert atmosphere will minimize homocoupling.[8]

The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling. The following tables provide a summary of their effects on the reaction yield.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield [9]

EntryBaseYield (%)
1Na₂CO₃98
2K₂CO₃95
3K₃PO₄92
4NaOH94
5KOH90
6NaOAc85
7TEA70

Reaction Conditions: Aryl halide, phenylboronic acid, palladium catalyst, base, and solvent.

Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield [10]

EntrySolventYield (%)
1Toluene65.7
2THF10.4
3DMF30.9
4Dioxane0
5Methanol78.9
6Ethanol73.4
7Methanol/Water (3:2)96.3

Reaction Conditions: Bromobenzene, phenylboronic acid, TbPo-Pd(II) catalyst, K₃PO₄·3H₂O base.

Minisci Reaction

Q: My Minisci reaction is producing a mixture of C2 and C4 isomers. How can I improve the selectivity?

A: Achieving high regioselectivity in Minisci reactions is a common challenge.

  • Blocking Groups: As mentioned in the general troubleshooting section, using a removable blocking group on the pyridine nitrogen is a very effective strategy to direct radical attack to the C4 position.[11]

  • Reaction Conditions: The regioselectivity of radical additions can be influenced by the solvent and pH. Avoiding strongly acidic conditions may increase the proportion of the C4 product.[12]

  • Radical Source: The nature of the radical precursor can also influence the regiochemical outcome.

The following table illustrates the effect of varying reaction parameters on the yield of a silver-catalyzed Minisci reaction.

Table 3: Optimization of a Silver-Catalyzed Minisci Reaction [13]

EntryVariation from Standard ConditionsConversion (%)
1None58
2Reaction at room temperature45
3No trifluoroacetic acid30
4Acetonitrile/Water (1:1) as solvent35
5DCE as solvent20
6Increased isobutyric acid concentration55
7(NH₄)₂S₂O₈ as oxidantPredominantly bis-alkylation
8No AgNO₃No reaction
9No SelectfluorNo reaction

Standard Conditions: 4-cyanopyridine (0.2 mmol), isobutyric acid (0.4 mmol), trifluoroacetic acid (0.2 mmol), Selectfluor (0.4 mmol), AgNO₃ (0.04 mmol), in DCE/H₂O (1:1) at 50 °C.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine[14]
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Decarboxylative Minisci Reaction[15]
  • Reaction Setup: In a suitable reaction vessel, combine the pyridine substrate (1.0 eq), the carboxylic acid (2.0-3.0 eq), silver nitrate (0.1-0.2 eq), and an oxidant such as ammonium persulfate (2.0 eq).

  • Solvent: Add a suitable solvent system, often a biphasic mixture such as dichloromethane/water or dichloroethane/water.

  • Acidification: Add an acid, such as sulfuric acid or trifluoroacetic acid, to protonate the pyridine.

  • Reaction: Heat the reaction mixture, typically between 40-80 °C, and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Palladium-Catalyzed C-H Alkenylation of Pyridine N-Oxides[16]
  • Reaction Setup: To a screw-capped vial, add the pyridine N-oxide (1.0 eq), Pd(OAc)₂ (5-10 mol%), an oxidant such as benzoquinone or Ag₂CO₃ (1.0-2.0 eq), and the alkene (1.5-3.0 eq).

  • Solvent: Add a suitable solvent, such as dioxane or DMF.

  • Reaction: Seal the vial and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Iridium-Catalyzed C-H Borylation of Pyridines[17]
  • Reaction Setup: In a nitrogen-filled glovebox or under a positive pressure of nitrogen, add [Ir(cod)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and pinacolborane (1.5-3.0 eq) to a Schlenk flask.

  • Substrate Addition: Add the pyridine substrate (1.0 eq) to the flask. The reaction is often run neat (without solvent).

  • Reaction: Heat the reaction mixture at 80 °C.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Purification: Once the reaction is complete, the product can be purified by column chromatography on silica gel. Note that some pyridylboronic esters can be unstable on silica.[14]

Visual Troubleshooting and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate logical workflows for troubleshooting common issues in pyridine functionalization.

Troubleshooting_Low_Yield start Low Reaction Yield check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_catalyst Evaluate Catalyst System (Activity, Loading, Ligand) start->check_catalyst check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions screen_catalysts Screen Different Catalysts and Ligands check_catalyst->screen_catalysts purify_reagents Purify Starting Materials check_reagents->purify_reagents improve_inertness Improve Degassing and Inert Gas Purge check_atmosphere->improve_inertness end Improved Yield optimize_conditions->end screen_catalysts->end purify_reagents->end improve_inertness->end

Caption: A workflow for troubleshooting low reaction yields.

Troubleshooting_Regioselectivity start Poor Regioselectivity strategy Select Strategy start->strategy blocking_group Use Blocking Group (e.g., for Minisci) strategy->blocking_group Radical Reaction directing_group Introduce Directing Group (for C-H Activation) strategy->directing_group Metal-Catalyzed C-H Activation steric_hindrance Modify Steric Environment of Substrate strategy->steric_hindrance General optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) strategy->optimize_conditions General end Improved Regioselectivity blocking_group->end directing_group->end steric_hindrance->end optimize_conditions->end

Caption: Decision tree for improving regioselectivity.

Catalyst_Deactivation_Troubleshooting start Catalyst Deactivation (Stalled Reaction) cause Identify Potential Cause start->cause poisoning Pyridine Coordination (Catalyst Poisoning) cause->poisoning 2-Pyridyl Substrate aggregation Catalyst Aggregation (e.g., Palladium Black) cause->aggregation Slow Catalysis degradation Ligand/Catalyst Degradation cause->degradation Harsh Conditions solution_poisoning Use Bulky, Electron-Rich Ligands poisoning->solution_poisoning solution_aggregation Optimize Conditions to Increase Reaction Rate aggregation->solution_aggregation solution_degradation Screen for More Stable Ligands/Catalysts degradation->solution_degradation end Successful Reaction solution_poisoning->end solution_aggregation->end solution_degradation->end

Caption: Troubleshooting catalyst deactivation pathways.

References

Technical Support Center: Synthesis of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of brominated pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of pyridine often challenging?

A1: The direct electrophilic bromination of pyridine is difficult due to the electron-deficient nature of the pyridine ring. The nitrogen atom withdraws electron density, making the ring less reactive towards electrophiles. Consequently, harsh reaction conditions, such as high temperatures (>300 °C) and the use of oleum, are often required, which can lead to low yields and side reactions.[1][2][3]

Q2: How can I control the regioselectivity of pyridine bromination to obtain specific isomers?

A2: Controlling regioselectivity is a primary challenge. Standard electrophilic bromination of unsubstituted pyridine favors the 3- and 5-positions.[2][4] To achieve bromination at other positions, several strategies can be employed:

  • Pyridine N-oxides: Conversion of the pyridine to its N-oxide activates the ring, directing bromination to the 2- and 4-positions. The N-oxide can then be removed in a subsequent step.[2][5]

  • Directing Groups: The introduction of activating groups (e.g., amino, hydroxy) or directing groups can control the position of bromination.[1][6] For instance, an amino group can direct bromination to its ortho and para positions.

  • Halogen Dance Reaction: This reaction can be used to isomerize bromopyridines to thermodynamically more stable isomers under the influence of a strong base.

  • Diazotization of Aminopyridines: Specific bromopyridine isomers can be synthesized by the diazotization of the corresponding aminopyridine in the presence of a bromide source.[7][8]

Q3: I am getting very low yields in my pyridine bromination reaction. What are the common causes?

A3: Low yields are a frequent issue and can stem from several factors:

  • Suboptimal Reaction Conditions: As mentioned, the conditions for brominating unactivated pyridines are harsh. For activated pyridines, conditions might be too harsh, leading to degradation. Careful optimization of temperature, reaction time, and reagents is crucial.

  • Side Reactions: The formation of polybrominated products, especially with activated pyridines, can significantly lower the yield of the desired monobrominated product.[4][6]

  • Incomplete Reaction: The deactivating effect of the pyridine ring can lead to incomplete conversion of the starting material.

  • Difficult Purification: Product loss during purification due to the basicity of the pyridine ring can also contribute to low isolated yields.[9]

Q4: What are some effective methods for purifying brominated pyridines?

A4: The basic nature of pyridines can cause issues like tailing during silica gel column chromatography.[9] Here are some effective purification strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic pyridine products from non-basic impurities. The pyridine is protonated with a dilute acid (e.g., HCl) and extracted into the aqueous layer. After separation, the aqueous layer is basified, and the purified pyridine is re-extracted with an organic solvent.[9]

  • Distillation: For volatile brominated pyridines, distillation can be an effective purification method.[9]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can yield highly pure material.[9]

  • Modified Column Chromatography: To mitigate tailing on silica gel, a small amount of a base like triethylamine can be added to the eluent.[9]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Bromination
Symptom Possible Cause Suggested Solution
Mixture of 3- and 5-bromo isomers obtained.Standard electrophilic bromination of unsubstituted pyridine.This is the expected outcome. For specific isomers, alternative strategies are necessary.
Bromination occurs at undesired positions on a substituted pyridine.The directing effect of existing substituents is not being properly exploited or is being overridden by the reaction conditions.Re-evaluate the directing effects of your substituents. Consider using milder brominating agents (e.g., NBS instead of Br₂) to enhance selectivity.[6] Protecting groups may be necessary to block certain positions.
No reaction at the desired 2- or 4-position.Direct electrophilic attack at the 2- and 4-positions is electronically disfavored.Convert the pyridine to its N-oxide to activate these positions for bromination.[2] Alternatively, consider a directed metalation-bromination sequence.
Problem 2: Low Yield and/or Multiple Products
Symptom Possible Cause Suggested Solution
Low conversion of starting material.Insufficiently forcing reaction conditions for an unactivated pyridine.Increase the reaction temperature or use a stronger Lewis acid catalyst. For activated systems, ensure the brominating agent is sufficiently reactive.
Formation of di- or polybrominated products.The brominated product is more reactive than the starting material, or the reaction conditions are too harsh.Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly to the reaction mixture.[9] Consider using a milder brominating agent like N-bromosuccinimide (NBS).[6]
Significant amount of tar-like byproducts.Decomposition of starting material or product under harsh reaction conditions.Lower the reaction temperature. Use a less aggressive brominating agent. Ensure the purity of starting materials, as impurities can catalyze decomposition.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol provides a general methodology for the palladium-catalyzed cross-coupling of a bromopyridine with a boronic acid.

  • Reaction Setup: In a flask equipped with a magnetic stir bar and a reflux condenser, combine the bromopyridine (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[10]

  • Reaction: Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).[10]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine derivative.[10]

Protocol 2: Synthesis of 2-Bromopyridine via Diazotization of 2-Aminopyridine

This protocol describes the synthesis of 2-bromopyridine from 2-aminopyridine.

  • Acidic Solution: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, place 48% hydrobromic acid. Cool the flask in an ice-salt bath to 10-20°C.

  • Addition of Amine: Add 2-aminopyridine to the cooled hydrobromic acid over approximately 10 minutes.[7]

  • Bromine Addition: While maintaining the temperature at 0°C or lower, add bromine dropwise. The reaction mixture will thicken as a yellow-orange perbromide forms.[7]

  • Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over about 2 hours, ensuring the temperature remains at 0°C or lower.[7]

  • Basification: After stirring for an additional 30 minutes, add a solution of sodium hydroxide at a rate that keeps the temperature below 20-25°C.[7]

  • Extraction: Extract the nearly colorless reaction mixture with four portions of ether.[7]

  • Drying and Distillation: Dry the combined ether extracts over solid potassium hydroxide for 1 hour, then distill to obtain 2-bromopyridine.[7]

Visualizations

Troubleshooting_Low_Yield cluster_incomplete Troubleshooting Incomplete Conversion cluster_side_products Troubleshooting Side Products start Low Yield Issue check_conversion Check Starting Material Conversion (TLC/GC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low Conversion side_products Side Products Observed check_conversion->side_products High Conversion increase_temp Increase Temperature incomplete->increase_temp stronger_reagent Use Stronger Brominating Agent incomplete->stronger_reagent increase_time Increase Reaction Time incomplete->increase_time lower_temp Lower Temperature side_products->lower_temp milder_reagent Use Milder Brominating Agent (e.g., NBS) side_products->milder_reagent slow_addition Slow Reagent Addition side_products->slow_addition check_stoichiometry Check Stoichiometry side_products->check_stoichiometry

Caption: A flowchart for systematically troubleshooting low yields in pyridine bromination.

Purification_Strategy start Crude Bromopyridine Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No crystallization Crystallization is_solid->crystallization Yes impurities Are impurities non-basic? is_volatile->impurities No distillation Distillation is_volatile->distillation Yes acid_base Acid-Base Extraction impurities->acid_base Yes chromatography Column Chromatography (consider adding base to eluent) impurities->chromatography No

Caption: Decision tree for selecting a suitable purification strategy for brominated pyridines.

References

Technical Support Center: Handling and Preventing Self-Reaction of Bromomethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the safe handling, storage, and use of bromomethylpyridines to prevent their inherent self-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for bromomethylpyridines?

Bromomethylpyridines are prone to self-reaction, specifically a self-quaternization reaction. This occurs when the nucleophilic nitrogen atom of one pyridine molecule attacks the electrophilic carbon of the bromomethyl group on another molecule. This process can continue, leading to the formation of pyridinium salt oligomers or polymers, which often manifest as a discoloration or the formation of solid precipitates in the sample.[1] This reaction is a type of bimolecular nucleophilic substitution (SN2) reaction.

Q2: How can I prevent this self-reaction during storage?

The most effective method to prevent self-quaternization during storage is to handle and store bromomethylpyridines as their hydrobromide salts (e.g., 2-(bromomethyl)pyridine hydrobromide).[2][3] Protonating the pyridine nitrogen renders it non-nucleophilic, thus inhibiting its ability to participate in the self-reaction. These salts are typically stable, crystalline solids that can be stored for extended periods under appropriate conditions.

Q3: What are the recommended storage conditions for bromomethylpyridine hydrobromide salts?

To ensure long-term stability, bromomethylpyridine hydrobromide salts should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition. The container should be tightly sealed to prevent moisture absorption. Refrigerated temperatures (2-8 °C) are advisable for long-term storage to minimize any potential degradation.

Q4: I need to use the free base of a bromomethylpyridine in my reaction. How can I handle it without significant degradation?

When the free base is required for a reaction, it is best to generate it in situ. This can be achieved by starting with the stable hydrobromide salt and adding a non-nucleophilic base to the reaction mixture just before the addition of your other reagents. This ensures that the concentration of the reactive free base is kept to a minimum at any given time, thereby reducing the likelihood of the self-reaction. An alternative is to extract the free base from a basic aqueous solution of the hydrobromide salt into an organic solvent and use it immediately.

A general procedure for the in-situ generation of the free base is as follows:

  • Dissolve the bromomethylpyridine hydrobromide salt in a suitable dry, aprotic solvent.

  • Add a stoichiometric amount of a non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine).

  • Stir the mixture for a short period to allow for the neutralization to occur.

  • Proceed with the addition of your desired reactant.

Q5: What are the best solvents to use for reactions involving bromomethylpyridines?

Non-polar, aprotic solvents are generally recommended for reactions involving bromomethylpyridines. These solvents do not promote the SN2-type self-reaction. Examples of suitable solvents include:

  • Dichloromethane (DCM)

  • Chloroform

  • Toluene

  • Tetrahydrofuran (THF)

  • Acetone[4]

Polar aprotic solvents like DMF and DMSO can also be used, but the rate of the desired reaction should be significantly faster than the potential self-reaction.[5] Polar protic solvents, such as alcohols or water, should be used with caution as they can facilitate nucleophilic substitution reactions.

Troubleshooting Guides

Issue 1: My bromomethylpyridine solution has turned brown and/or a precipitate has formed.

  • Possible Cause: This is a strong indication that self-quaternization has occurred, leading to the formation of pyridinium polymers.

  • Troubleshooting Steps:

    • Assess the extent of decomposition: Use techniques like TLC or NMR to determine the purity of the remaining material.

    • Purification: If the decomposition is not extensive, you may be able to purify the material using column chromatography on silica gel. It is advisable to use a non-polar eluent system and to perform the purification at a low temperature.

    • Prevention in the future: For future experiments, ensure you are using the hydrobromide salt for storage and generating the free base in situ for reactions. Also, consider using cooler reaction temperatures and ensuring your solvents are dry and aprotic.

Issue 2: My reaction yield is low, and I suspect decomposition of the bromomethylpyridine starting material.

  • Possible Cause: The reaction conditions may be promoting the self-reaction of the bromomethylpyridine, thus consuming it before it can react with your desired substrate.[1]

  • Troubleshooting Steps:

    • Temperature Control: If the reaction is run at elevated temperatures, try lowering the temperature. The self-reaction, like most SN2 reactions, will be slower at lower temperatures.

    • Solvent Choice: Ensure you are using a dry, non-polar, aprotic solvent. If you are using a more polar solvent, consider switching to a less polar alternative.

    • Reaction Time: Monitor the reaction closely by TLC or another appropriate method to determine the optimal reaction time. Extended reaction times can lead to increased decomposition.

    • In-situ Generation of the Free Base: If you are not already doing so, start with the bromomethylpyridine hydrobromide and generate the free base in the presence of your other reactants.

Data Presentation

Table 1: Stability of Bromomethylpyridines and their Hydrobromide Salts

Compound FormStabilityRationaleRecommended Storage
Free BaseLowThe lone pair on the pyridine nitrogen is available for nucleophilic attack on another molecule.Short-term use only; should be generated in situ or used immediately after preparation.
Hydrobromide SaltHighThe pyridine nitrogen is protonated, making it non-nucleophilic and preventing self-quaternization.Long-term storage in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: In-situ Generation of 2-(Bromomethyl)pyridine from its Hydrobromide Salt for an Alkylation Reaction

This protocol describes the in-situ generation of 2-(bromomethyl)pyridine and its subsequent reaction with a generic nucleophile (Nu-H).

Materials:

  • 2-(Bromomethyl)pyridine hydrobromide

  • Nucleophile (Nu-H)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-(bromomethyl)pyridine hydrobromide (1.0 eq) and the nucleophile (Nu-H) (1.0 - 1.2 eq).

  • Add anhydrous potassium carbonate (1.1 - 1.5 eq) to the flask.

  • Add anhydrous acetone to the flask to achieve the desired reaction concentration.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the solid potassium bromide and any excess potassium carbonate.

  • Wash the solid with a small amount of acetone.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Self_Reaction_Mechanism cluster_reactants Two Molecules of Bromomethylpyridine cluster_product Dimer Formation mol1 Molecule 1 (Nucleophile) dimer Quaternized Dimer mol1->dimer Nucleophilic Attack (SN2) mol2 Molecule 2 (Electrophile) mol2->dimer

Caption: Mechanism of self-quaternization of bromomethylpyridine.

Prevention_Strategy Start Bromomethylpyridine (Free Base) HBr_Salt Bromomethylpyridine Hydrobromide Salt Start->HBr_Salt Protonation with HBr Self_Reaction Self-Quaternization (Polymer Formation) Start->Self_Reaction Prone to Reaction Reaction with Desired Nucleophile Start->Reaction Stable_Storage Stable for Storage HBr_Salt->Stable_Storage Base In-situ Neutralization (Non-nucleophilic base) HBr_Salt->Base For reaction use Base->Start Generates free base

Caption: Decision workflow for handling bromomethylpyridines.

References

Technical Support Center: Reactions Involving 3-(Bromomethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the workup of reactions involving 3-(Bromomethyl)pyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern during the aqueous workup of reactions with this compound?

The main concern is the potential for hydrolysis of the nitrile group at the 2-position of the pyridine ring. This can occur under both acidic and basic conditions, especially with prolonged exposure or at elevated temperatures, leading to the formation of 2-carboxamidopyridine or 2-carboxypyridine derivatives as unwanted byproducts.

Q2: Why is it important to neutralize the reaction mixture before extraction?

The pyridine nitrogen in your product is basic and will be protonated under acidic conditions. The resulting pyridinium salt is highly soluble in water and will partition into the aqueous layer during extraction, leading to significant product loss. Neutralization with a mild base deprotonates the pyridine nitrogen, rendering the product more soluble in organic solvents.

Q3: What are some common side products to be aware of?

Besides the hydrolysis of the nitrile group, other potential side products can arise from the reactive bromomethyl group. These can include:

  • Self-quaternization: The pyridine nitrogen of one molecule can react with the bromomethyl group of another, leading to a pyridinium salt polymer.

  • Hydrolysis of the bromomethyl group: Reaction with water can lead to the formation of 3-(hydroxymethyl)pyridine-2-carbonitrile.

Q4: What purification techniques are most effective for products derived from this compound?

Column chromatography on silica gel is a common and effective method for purifying reaction products. The choice of eluent will depend on the polarity of your product. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Recrystallization can also be an effective purification method if the product is a solid.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield After Workup Product is in the aqueous layer. The pyridine nitrogen was likely protonated during an acidic wash.1. Combine all aqueous layers from the workup. 2. Carefully basify the aqueous solution to a pH of ~7-8 with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). 3. Re-extract the aqueous layer multiple times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate. 4. Combine all organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Hydrolysis of the nitrile group. Prolonged exposure to acidic or basic conditions during workup.1. Minimize the time the reaction mixture is in contact with acidic or basic aqueous solutions. 2. Use mild bases like NaHCO₃ for neutralization instead of strong bases like NaOH or KOH. 3. Perform the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
Self-quaternization of the starting material. This is more likely if the reaction is run at high concentrations or for extended periods.1. Consider using a more dilute reaction mixture. 2. Monitor the reaction closely by TLC to avoid unnecessarily long reaction times.
Presence of Multiple Spots on TLC After Workup Formation of byproducts. This could be due to hydrolysis of the nitrile or bromomethyl group, or other side reactions.1. Use the troubleshooting steps for low yield to minimize byproduct formation during workup. 2. Purify the crude product using column chromatography. A gradient elution from a non-polar to a more polar solvent system can help separate the desired product from impurities.
Incomplete reaction. The reaction may not have gone to completion.1. Before workup, check the reaction progress by TLC to ensure all the starting material has been consumed. 2. If the reaction is sluggish, consider increasing the temperature or reaction time, or adding a catalyst if appropriate.
Formation of an Emulsion During Extraction Presence of polar solvents or salts. High concentrations of salts or the presence of a polar aprotic solvent (like DMF or DMSO) from the reaction can lead to emulsion formation.1. If possible, remove the reaction solvent under reduced pressure before the aqueous workup. 2. Add a saturated brine solution (NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. 3. Filter the entire mixture through a pad of Celite.

Experimental Protocols

General Workup Procedure for a Nucleophilic Substitution Reaction

This protocol is a general guideline and may need to be optimized for your specific reaction.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature or 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to quench any unreacted reagents. Be cautious of any gas evolution.

  • Solvent Removal (if applicable):

    • If the reaction was conducted in a water-miscible solvent like THF, DMF, or DMSO, it is advisable to remove the solvent under reduced pressure.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate).

    • Add water or a saturated NaHCO₃ solution.

    • Shake the funnel gently at first, venting frequently to release any pressure. Then, shake more vigorously.

    • Allow the layers to separate.

    • Drain the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing the Organic Layer:

    • Combine all the organic extracts.

    • Wash the combined organic layer with a saturated brine solution. This helps to remove any remaining water and some water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants (Nucleophile + this compound) B Reaction under Controlled Conditions A->B C Quench Reaction (e.g., with NaHCO₃ soln.) B->C D Solvent Removal (if necessary) C->D E Aqueous Extraction (Organic Solvent + Water/Brine) D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Concentrate (Rotary Evaporator) F->G H Column Chromatography or Recrystallization G->H I Characterization (NMR, MS, etc.) H->I

Caption: General workflow for reactions involving this compound.

troubleshooting_logic Start Low Product Yield? CheckAqueous Check Aqueous Layer (Basify and Re-extract) Start->CheckAqueous Yes CheckPurity Analyze Crude Product (TLC, NMR) Start->CheckPurity No CheckHydrolysis Review Workup Conditions (Minimize time with acid/base) CheckAqueous->CheckHydrolysis SideReactions Consider Side Reactions (e.g., Self-quaternization) CheckHydrolysis->SideReactions Purify Purify by Chromatography or Recrystallization CheckPurity->Purify

Caption: Troubleshooting logic for low product yield in reactions.

stability of 3-(Bromomethyl)pyridine-2-carbonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-(Bromomethyl)pyridine-2-carbonitrile in experimental settings. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is susceptible to degradation, primarily through hydrolysis of its two reactive functional groups: the bromomethyl group and the nitrile group. The stability is significantly influenced by the pH of the solution. The bromomethyl group is prone to nucleophilic substitution, including hydrolysis to form the corresponding alcohol, particularly under neutral to basic conditions. The nitrile group can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid, a reaction that is typically accelerated under acidic or basic conditions.

Q2: How should I store this compound?

A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from moisture and light.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-related degradation.[1] Keep containers tightly sealed when not in use.[1]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with strong bases should also be avoided as they can catalyze the hydrolysis of both the bromomethyl and nitrile groups.

Q4: What are the potential degradation products of this compound?

A4: Under aqueous acidic or basic conditions, potential degradation products include:

  • 3-(Hydroxymethyl)pyridine-2-carbonitrile (from hydrolysis of the bromomethyl group).

  • 3-(Bromomethyl)pyridine-2-carboxamide (from partial hydrolysis of the nitrile group).

  • 3-(Bromomethyl)picolinic acid (from complete hydrolysis of the nitrile group).

  • 3-(Hydroxymethyl)pyridine-2-carboxamide (from hydrolysis of both groups).

  • 3-(Hydroxymethyl)picolinic acid (from hydrolysis of both groups). Additionally, self-reaction to form pyridinium salts may occur, especially with prolonged storage or heating.[3]

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Reactions

Symptoms:

  • Appearance of unexpected spots on TLC or peaks in LC-MS corresponding to potential degradation products.

  • Lower than expected yield of the desired product.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis of the bromomethyl group If your reaction is run in a protic solvent or in the presence of nucleophiles (including water), consider using an aprotic solvent and ensuring all reagents and glassware are dry. If aqueous conditions are necessary, minimize reaction time and temperature.
Hydrolysis of the nitrile group If your reaction conditions are strongly acidic or basic, the nitrile group may be hydrolyzing. If possible, adjust the pH to be closer to neutral. If extreme pH is required, consider protecting the nitrile group, or use a milder acid or base.
Self-reaction of the compound Avoid high concentrations and prolonged heating of the starting material. Prepare solutions fresh before use.
Reaction with basic reagents/conditions The bromomethyl group is susceptible to nucleophilic attack. If using a basic reagent, consider a non-nucleophilic base or protect the bromomethyl group if it is not the intended reaction site. For hydrolysis of a related compound, 2-bromomethyl pyridine, to the alcohol, bases like sodium hydroxide or potassium carbonate have been used, indicating the susceptibility of the bromomethyl group to basic conditions.[3]
Issue 2: Compound Degradation During Workup

Symptoms:

  • Product loss or decomposition during aqueous extraction or chromatography.

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis during aqueous extraction If using an aqueous workup, perform extractions quickly and at a low temperature. Ensure the pH of the aqueous layer is as close to neutral as possible.
Degradation on silica gel The slightly acidic nature of standard silica gel can potentially cause degradation. Consider using deactivated (neutral) silica gel for chromatography or an alternative purification method like crystallization.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound in a Reaction

  • Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator over a drying agent.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Dissolve this compound in a dry, aprotic solvent (e.g., THF, DCM, acetonitrile). Add the solution to the reaction vessel via a syringe or cannula.

  • Temperature Control: Maintain the recommended temperature for your specific reaction. Avoid excessive heating to minimize potential side reactions and degradation.

  • Monitoring: Monitor the reaction progress closely using appropriate analytical techniques (e.g., TLC, LC-MS) to avoid prolonged reaction times.

Visualizations

degradation_pathways A This compound B 3-(Hydroxymethyl)pyridine-2-carbonitrile A->B H2O (Basic/Neutral) C 3-(Bromomethyl)pyridine-2-carboxamide A->C H2O, H+ or OH- E 3-(Hydroxymethyl)pyridine-2-carboxamide B->E H2O, H+ or OH- D 3-(Bromomethyl)picolinic acid C->D H2O, H+ or OH- C->E H2O (Basic/Neutral) F 3-(Hydroxymethyl)picolinic acid D->F H2O (Basic/Neutral) E->F H2O, H+ or OH-

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Low Yield or Unexpected Side Products Observed check_conditions Review Reaction Conditions: pH, Solvent, Temperature start->check_conditions is_basic_neutral Basic or Neutral pH? check_conditions->is_basic_neutral Check pH is_protic Protic Solvent? check_conditions->is_protic Check Solvent is_acidic_basic Strongly Acidic or Basic? is_basic_neutral->is_acidic_basic No sol_bromomethyl Action: Use dry aprotic solvent. Minimize reaction time/temp. is_basic_neutral->sol_bromomethyl Yes sol_nitrile Action: Adjust pH closer to neutral. Consider protecting group. is_acidic_basic->sol_nitrile Yes end Re-run Experiment is_acidic_basic->end No sol_solvent Action: Switch to aprotic solvent. is_protic->sol_solvent Yes is_protic->end No sol_bromomethyl->end sol_nitrile->end sol_solvent->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Bromination Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for avoiding the formation of dibromo-substituted byproducts during bromination reactions.

Frequently Asked Questions (FAQs)

Q1: I am consistently observing significant amounts of dibromo-substituted byproducts in my reaction. What are the primary causes?

A1: The formation of dibromo-substituted byproducts is a common issue, particularly when dealing with activated aromatic rings or substrates prone to multiple reactive sites. The primary causes include:

  • High Reactivity of the Brominating Agent: Highly reactive reagents like molecular bromine (Br₂) can lead to over-bromination before the starting material is fully consumed.[1]

  • Activated Substrates: Electron-rich aromatic compounds (e.g., phenols, anilines) are highly susceptible to polybromination due to their activated nature, which makes the monobrominated product even more reactive than the starting material.[1][2]

  • Reaction Conditions: Elevated temperatures and rapid addition of the brominating agent can increase the rate of the second bromination, leading to higher levels of dibromo-byproducts.

  • Stoichiometry: Using an excess of the brominating agent will naturally lead to the formation of polybrominated products.

Q2: How can I selectively achieve monobromination of an activated aromatic compound?

A2: To achieve selective monobromination on activated systems, consider the following strategies:

  • Use a Milder Brominating Agent: Switching from molecular bromine to a less reactive reagent is a common and effective strategy.[1] N-Bromosuccinimide (NBS) and Copper(II) bromide (CuBr₂) are excellent alternatives for the monobromination of electron-rich aromatic compounds.[1][2][3]

  • Control Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) can help to control the reaction rate and improve selectivity.[1]

  • Slow Addition of Reagents: Adding the brominating agent slowly and in a controlled manner can prevent localized high concentrations, thus favoring monobromination.[4]

  • Catalyst Selection: Certain catalysts, such as zeolites or iodine, can enhance the regioselectivity of bromination, favoring the formation of a specific monobromo isomer.[1][5][6]

Q3: What is the difference between kinetic and thermodynamic control in bromination, and how can I use this to my advantage?

A3: Kinetic and thermodynamic control refer to the factors that determine the product distribution in a reaction.

  • Kinetic Product: This is the product that is formed the fastest and typically predominates at lower reaction temperatures where the reaction is irreversible.[7][8][9] The kinetic product is formed via the lowest activation energy pathway.

  • Thermodynamic Product: This is the most stable product and is favored at higher temperatures where the reaction is reversible, allowing for equilibrium to be established.[7][8][9]

By carefully controlling the reaction temperature, you can favor the formation of the desired product. For instance, if the monobrominated product is the kinetic product, running the reaction at a low temperature for a shorter duration can maximize its yield.[7][10]

Troubleshooting Guide

Issue: Formation of Dibromo-substituted Byproducts

This section provides a step-by-step guide to troubleshoot and minimize the formation of dibromo-substituted byproducts in your bromination reaction.

Step 1: Evaluate Your Brominating Agent

If you are using molecular bromine (Br₂), consider switching to a milder alternative. The choice of reagent can significantly impact the selectivity of the reaction.

Data Presentation: Comparison of Brominating Agents for Monobromination

Brominating AgentSubstrate TypeTypical Reaction ConditionsSelectivity OutcomeReference
N-Bromosuccinimide (NBS) Activated aromatic compounds, aralkyl ketonesVaries by substrate; often used with a catalyst like silica gel or in solvents like DMF.Good to excellent for monobromination.[1][3][11]
Copper(II) Bromide (CuBr₂) Electron-rich aromatic compounds (phenols, anilines)Room temperature in acetonitrile.Highly selective for monobromination.[2]
Tetraalkylammonium Tribromides Phenolic substratesVaries by substrate.Highly para-selective for monobromination.[1][6]
Ammonium Bromide/Oxone Activated aromatic compoundsAmbient temperature in methanol or water.Good yields of monobrominated products.[12]

Step 2: Optimize Reaction Conditions

Fine-tuning your reaction parameters is crucial for controlling selectivity.

Experimental Protocols: Selective Monobromination of an Activated Aromatic Compound

Method 1: Monobromination using N-Bromosuccinimide (NBS)

This protocol is adapted for the selective monobromination of an activated aromatic substrate.

  • Reagent Preparation: Dissolve the activated aromatic compound (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • NBS Addition: Slowly add a solution of N-Bromosuccinimide (1.0 - 1.1 equivalents) in the same solvent to the cooled solution over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6][13]

Method 2: Monobromination using Copper(II) Bromide (CuBr₂)

This protocol is particularly effective for the selective monobromination of phenols and anilines.[2]

  • Reaction Setup: To a solution of the electron-rich aromatic compound (1.0 equivalent) in acetonitrile, add Copper(II) bromide (2.1 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. For anilines, the reaction is often complete within 5 minutes.[2]

  • Work-up and Purification: Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to obtain the monobrominated product.

Step 3: Consider Using Protecting Groups

For substrates with multiple reactive sites, the use of protecting groups can be an effective strategy to ensure selective bromination.[14][15]

Mandatory Visualization

Diagram 1: Decision Workflow for Avoiding Dibromination

G start Dibromo-byproduct observed reagent Evaluate Brominating Agent Is it too reactive (e.g., Br2)? start->reagent conditions Optimize Reaction Conditions (Temperature, Addition Rate) reagent->conditions No mild_reagent Switch to Milder Reagent (NBS, CuBr2) reagent->mild_reagent Yes low_temp Lower Reaction Temperature (e.g., 0°C) conditions->low_temp slow_addition Slow, Dropwise Addition of Brominating Agent conditions->slow_addition protecting_group Consider Protecting Groups for multifunctional substrates protect Protect sensitive functional groups protecting_group->protect If applicable end Selective Monobromination Achieved protecting_group->end Not applicable mild_reagent->conditions low_temp->protecting_group slow_addition->protecting_group deprotect Deprotect after bromination protect->deprotect deprotect->end G Substrate Aromatic Substrate MonoBromo Monobromo-product Substrate->MonoBromo + Brominating Agent BrominatingAgent Brominating Agent DiBromo Dibromo-byproduct MonoBromo->DiBromo + Brominating Agent MildReagent Milder Reagent (e.g., NBS) MildReagent->MonoBromo MildReagent->DiBromo Inhibits LowTemp Low Temperature LowTemp->MonoBromo LowTemp->DiBromo Inhibits SlowAddition Slow Addition SlowAddition->MonoBromo SlowAddition->DiBromo Inhibits

References

Technical Support Center: Troubleshooting Inefficient Extraction of Pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the extraction of pyridine products. The following information is designed to help you identify and resolve common problems in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield of my pyridine product after extraction. What are the common causes?

Low yields can stem from several factors throughout the synthetic and workup process. Key areas to investigate include:

  • Suboptimal Reaction Conditions: The conditions of the synthesis reaction itself may be inefficient, leading to a lower concentration of the desired product before extraction even begins. Consider optimizing reaction parameters such as catalyst, solvent, and temperature. For instance, in a Hantzsch pyridine synthesis, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can significantly improve yields.[1]

  • Incomplete Oxidation: If your synthesis involves an oxidation step (e.g., aromatization of a dihydropyridine intermediate), incomplete conversion will naturally lead to a lower yield of the final pyridine product.[1] It is crucial to monitor this step closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Product Loss During Extraction: The pyridine product may be lost during the workup and extraction phases. This can be due to factors such as the formation of emulsions, improper pH adjustment, or the selection of an inappropriate extraction solvent.

  • Volatility of the Product: Some pyridine derivatives are volatile and may be lost during solvent removal steps under reduced pressure.[3]

Q2: How can I efficiently remove pyridine when it is used as the reaction solvent?

When pyridine is used as a solvent, large quantities will need to be removed. A multi-step approach is often most effective:

  • Bulk Removal: The majority of the pyridine can be removed by distillation or by using a rotary evaporator.[4]

  • Azeotropic Removal: To remove residual pyridine, add a co-solvent like toluene or heptane and co-evaporate the mixture under reduced pressure.[4][5] This process works because the azeotrope of pyridine and the co-solvent has a lower boiling point than pyridine alone.[4] This step may need to be repeated multiple times for complete removal.[4]

  • Acidic Wash: After bulk removal, a dilute acid wash can be used to remove the remaining traces of pyridine by converting it into a water-soluble pyridinium salt.[6]

Q3: My target compound is sensitive to acid. What is the best method to remove pyridine?

For acid-sensitive compounds, an acidic wash is not suitable. Alternative methods include:

  • Copper Sulfate (CuSO₄) Wash: Washing the organic layer with an aqueous solution of copper sulfate is a mild and effective method.[4][6] Pyridine forms a water-soluble complex with copper sulfate, which is then extracted into the aqueous layer.[4][7] A color change to a deeper violet can indicate the presence of the pyridine-copper complex.[6]

  • Azeotropic Removal: As mentioned above, co-evaporation with a solvent like toluene is a non-acidic physical removal method.[4]

Q4: I am having trouble with emulsions forming during the extraction process. How can I resolve this?

Emulsion formation is a common issue when performing liquid-liquid extractions. To break up an emulsion, you can:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]

  • Gentle Swirling: Instead of vigorous shaking, try gently swirling the separatory funnel.[4]

  • Filtration: In some cases, passing the emulsified layer through a pad of Celite or glass wool can help to break it up.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation.

Q5: Why is my pyridine product showing tailing during column chromatography on silica gel?

The basic nature of pyridine and its derivatives often leads to tailing on silica gel columns due to strong interactions with the acidic silanol groups on the silica surface.[2] To mitigate this, you can:

  • Add a Basic Modifier to the Eluent: Adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the mobile phase can help to saturate the acidic sites on the silica gel and improve the peak shape of your pyridine compound.[2]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina or a polymer-based support.

Troubleshooting Guide: Low Extraction Efficiency

This guide provides a systematic approach to diagnosing and resolving issues related to the inefficient extraction of pyridine products.

Data Presentation: Pyridine Removal Method Selection

The choice of method for removing pyridine depends on the properties of your target compound and the scale of your reaction.

MethodPrincipleBest ForConsiderations
Dilute Acid Wash Converts basic pyridine to a water-soluble pyridinium salt.[4]Acid-stable compounds.[4]Not suitable for acid-sensitive products. Requires subsequent neutralization and washing steps.[4]
Copper Sulfate Wash Forms a water-soluble complex with pyridine.[4]Acid-sensitive compounds.[4]The copper salt may need to be removed from the organic layer with a subsequent wash (e.g., with a saturated EDTA solution).[6]
Azeotropic Removal Forms a lower-boiling azeotrope with a co-solvent (e.g., toluene, heptane).[4]Removing trace amounts of pyridine, especially after bulk removal.[4]May require multiple repetitions for complete removal.[4]
Polyvinylpyridine A solid-supported base that can be used in place of pyridine and removed by filtration.[6]Reactions where pyridine is used as a base, not a solvent.Not suitable for reactions requiring pyridine as a solvent.

Experimental Protocols

Protocol 1: Dilute Acid Wash for Pyridine Removal

This method is suitable for the removal of pyridine from a reaction mixture containing an acid-stable organic product.

Methodology:

  • If pyridine was used as the solvent, first remove the bulk of it by distillation or rotary evaporation.[4]

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).[4]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1-5% HCl or 5-10% citric acid).[4][6]

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer, which contains the pyridinium salt.[4]

  • Repeat the acid wash one or two more times to ensure complete removal of the pyridine.[4]

  • To neutralize any residual acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[4]

  • Wash the organic layer with brine to remove excess water.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.[4]

Protocol 2: Copper Sulfate Wash for Pyridine Removal

This method is ideal for removing pyridine when the desired product is sensitive to acidic conditions.

Methodology:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).[4]

  • Prepare a 10-15% aqueous solution of copper (II) sulfate.[4]

  • In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will often turn a deep blue or violet color as the pyridine-copper complex forms.[4][6]

  • Repeat the wash until no further color change is observed in the fresh CuSO₄ solution.[6]

  • Separate and remove the aqueous layer.[4]

  • Wash the organic layer with water or brine to remove any residual copper sulfate.[4]

  • Dry the organic layer over an anhydrous drying agent.[4]

  • Filter and concentrate the organic layer to yield the final product.

Visualizations

TroubleshootingWorkflow start_node Low Pyridine Product Yield decision_node decision_node start_node->decision_node Identify Potential Cause process_node1 Optimize Reaction Conditions (Catalyst, Solvent, Temp) decision_node->process_node1 Inefficient Reaction? process_node2 Review Extraction Protocol (pH, Solvent, Emulsion) decision_node->process_node2 Loss During Workup? process_node3 Modify Purification Method (e.g., add base to eluent) decision_node->process_node3 Incomplete Purification? process_node process_node end_node Improved Yield process_node1->end_node process_node2->end_node process_node3->end_node

Caption: A troubleshooting workflow for diagnosing low pyridine product yield.

PyridineRemovalDecision start_node Need to Remove Pyridine decision_node decision_node start_node->decision_node Is Product Acid-Sensitive? method_node1 Use Dilute Acid Wash (e.g., 1-5% HCl) decision_node->method_node1 No method_node2 Use Copper Sulfate Wash or Azeotropic Removal decision_node->method_node2 Yes method_node method_node

Caption: Decision tree for selecting a pyridine removal method.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromomethylpyridine Isomers in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the bromomethyl group on the pyridine ring significantly influences the reactivity of bromomethylpyridine isomers in nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-bromomethylpyridine, supported by established principles of organic chemistry. While direct, side-by-side quantitative kinetic data under identical conditions is limited in publicly available literature, this guide synthesizes theoretical knowledge and data from analogous systems to provide a robust comparative framework.

The Decisive Role of Electronic and Steric Effects

The reactivity of bromomethylpyridines in nucleophilic substitution reactions is primarily governed by a combination of electronic and steric factors. These isomers are analogous to benzyl bromide, and their reactivity is similarly influenced by the electron-withdrawing or -donating nature of the pyridine nitrogen relative to the benzylic-like carbon.

Electronic Effects: The electron-withdrawing pyridine nitrogen plays a crucial role in stabilizing the transition state of nucleophilic substitution reactions. This effect is most pronounced when the nitrogen is in the para (4-position) or ortho (2-position) to the bromomethyl group, as it can delocalize the developing negative charge in an SN2 transition state or stabilize the carbocation in an SN1 pathway through resonance.

Steric Hindrance: The proximity of the bulky bromine atom and the pyridine nitrogen in the 2-isomer can sterically hinder the backside attack of a nucleophile in an SN2 reaction, potentially slowing the reaction rate compared to the less hindered 4-isomer.

Based on these principles, the expected order of reactivity in SN2 reactions is:

4-Bromomethylpyridine > 2-Bromomethylpyridine > 3-Bromomethylpyridine

Data Presentation: A Qualitative Comparison of Reactivity

Due to the scarcity of direct comparative kinetic studies, a qualitative comparison based on established chemical principles is presented below. This provides a predictive framework for selecting the appropriate isomer for a given synthetic application.

IsomerPosition of -CH₂BrExpected Relative Reactivity (SN2)Rationale
2-Bromomethylpyridine OrthoModerate to HighThe nitrogen atom provides strong electronic activation through the inductive effect and potential resonance stabilization of the transition state. However, steric hindrance from the adjacent nitrogen may slightly impede nucleophilic attack compared to the 4-isomer.
3-Bromomethylpyridine MetaLowThe nitrogen atom is in the meta position, and its electron-withdrawing inductive effect is weaker at this distance. It cannot provide resonance stabilization to the transition state, resulting in significantly lower reactivity compared to the 2- and 4-isomers.
4-Bromomethylpyridine ParaHighThe nitrogen atom provides the strongest electronic activation through both inductive and resonance effects, stabilizing the SN2 transition state. Steric hindrance is minimal, allowing for facile nucleophilic attack.

Experimental Protocols

To quantitatively assess the reactivity of the bromomethylpyridine isomers, the following experimental protocols, adapted from kinetic studies of analogous benzyl halides, are recommended.

General Protocol for Comparative Kinetic Analysis via Conductometry

This method is suitable for tracking the progress of reactions that produce ionic products, such as the quaternization of a tertiary amine with a bromomethylpyridine.

  • Preparation of Reactant Solutions:

    • Prepare equimolar solutions of the nucleophile (e.g., a tertiary amine like triethylamine) and each bromomethylpyridine isomer in a suitable polar aprotic solvent (e.g., acetone or acetonitrile). Recommended concentrations are in the range of 0.01 to 0.1 M.

  • Reaction Setup:

    • Place a known volume of the nucleophile solution into a thermostated reaction vessel equipped with a conductivity probe.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Initiation and Monitoring:

    • Initiate the reaction by adding an equal volume of the pre-thermostated bromomethylpyridine isomer solution to the reaction vessel with vigorous stirring.

    • Record the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the formation of the quaternary ammonium salt product.

  • Data Analysis:

    • Plot the change in conductivity versus time.

    • From this plot, determine the initial reaction rate. By comparing the initial rates for the three isomers under identical conditions, their relative reactivities can be determined.

General Protocol for Comparative Kinetic Analysis via ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of products.

  • Sample Preparation:

    • In an NMR tube, combine a known concentration of the bromomethylpyridine isomer and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CD₃CN or DMSO-d₆).

    • Acquire a ¹H NMR spectrum to determine the initial concentrations.

  • Reaction Initiation and Monitoring:

    • Add a known concentration of the nucleophile to the NMR tube.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting material (e.g., the benzylic -CH₂Br protons) and a characteristic proton of the product.

    • Normalize the integrals to the internal standard.

    • Plot the concentration of the starting material versus time to determine the rate of reaction. Comparing the rate constants for the three isomers will provide a quantitative measure of their relative reactivities.

Mandatory Visualization

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis P1 Prepare equimolar solutions of nucleophile and bromomethylpyridine isomers R1 Mix reactants in a thermostated vessel P1->R1 Initiate Reaction R2 Monitor reaction progress over time (Conductometry or NMR) R1->R2 A1 Plot concentration/conductivity vs. time R2->A1 Collect Data A2 Determine initial rates or rate constants A1->A2 A3 Compare reactivity of isomers A2->A3

Caption: Generalized workflow for the comparative kinetic analysis of bromomethylpyridine isomers.

Application in Drug Discovery: Targeting Signaling Pathways

Pyridine-containing molecules are prevalent in medicinal chemistry and are key components of many approved drugs.[1] The bromomethylpyridine isomers serve as versatile building blocks for the synthesis of compounds that can modulate various signaling pathways, particularly as kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation.[4]

Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[1] The bromomethyl group provides a reactive handle to introduce various substituents that can interact with other regions of the kinase, enhancing potency and selectivity. The differential reactivity of the bromomethylpyridine isomers can be exploited to synthesize libraries of potential kinase inhibitors for screening and lead optimization.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Signal Transduction Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation

Caption: Generalized kinase signaling pathway and the point of intervention for a pyridine-based inhibitor.

Conclusion

The reactivity of bromomethylpyridine isomers in nucleophilic substitution reactions is a critical consideration for their application in organic synthesis and drug discovery. Based on fundamental principles of organic chemistry, the 4-isomer is predicted to be the most reactive, followed by the 2-isomer, with the 3-isomer being the least reactive. This guide provides a framework for understanding these reactivity differences and offers experimental protocols for their quantitative determination. For researchers in drug development, the strategic use of these isomers as synthetic intermediates can facilitate the efficient synthesis of novel compounds targeting key signaling pathways. Further experimental studies providing direct quantitative comparisons of these isomers under standardized conditions would be of significant value to the scientific community.

References

A Comparative Guide to the Reactivity of 3-(Bromomethyl)pyridine-2-carbonitrile and 2-(Bromomethyl)pyridine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-(Bromomethyl)pyridine-2-carbonitrile and 2-(Bromomethyl)pyridine, focusing on their utility in nucleophilic substitution reactions, a cornerstone of synthetic and medicinal chemistry. The analysis is supported by established principles of physical organic chemistry and provides illustrative experimental data and detailed protocols.

Introduction

2-(Bromomethyl)pyridine and its derivatives are valuable building blocks in organic synthesis, enabling the introduction of a pyridylmethyl moiety into a wide range of molecules. This is particularly relevant in drug discovery, where the pyridine ring is a common feature in pharmacologically active compounds. The reactivity of these reagents is primarily dictated by the lability of the C-Br bond in the bromomethyl group, which is highly susceptible to nucleophilic attack.

This guide directly compares the reactivity of two such reagents: 2-(Bromomethyl)pyridine and this compound. The key difference between these molecules is the presence of an electron-withdrawing nitrile group on the pyridine ring of the latter. This substitution has a profound impact on the electrophilicity of the benzylic carbon, and consequently, on the rate of nucleophilic substitution.

Reactivity Analysis: Electronic and Steric Effects

The primary reaction pathway for both this compound and 2-(Bromomethyl)pyridine with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is sensitive to both electronic and steric factors.

Electronic Effects

The rate of an SN2 reaction is accelerated by electron-withdrawing groups on the aromatic ring, which stabilize the partial negative charge that develops on the leaving group in the transition state. The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which generally accelerates reactions that are favored by a decrease in electron density at the reaction center.

In the case of this compound, the 2-cyano group is a strong electron-withdrawing group, characterized by a large positive Hammett σ value (σp = 0.66 for a para-substituted benzene ring, which can be used as an approximation here). This powerful inductive and resonance effect significantly withdraws electron density from the pyridine ring, thereby increasing the electrophilicity of the bromomethyl carbon. This, in turn, stabilizes the transition state of the SN2 reaction, leading to a faster reaction rate.

Conversely, 2-(Bromomethyl)pyridine lacks this strong electron-withdrawing group. While the nitrogen atom in the pyridine ring is itself electron-withdrawing, its effect is less pronounced compared to the combined effect of the nitrogen and the 2-cyano group.

Steric Effects

Steric hindrance around the reaction center can impede the approach of the nucleophile, thereby slowing down the SN2 reaction. In 2-(Bromomethyl)pyridine, the bromomethyl group is at the 2-position, adjacent to the nitrogen atom. This proximity can introduce some steric hindrance, especially with bulky nucleophiles.

In this compound, the bromomethyl group is at the 3-position. While the 2-cyano group is adjacent to the reaction site, its linear geometry is expected to present minimal steric bulk. Therefore, the steric hindrance in both molecules is likely to be comparable and not the dominant factor influencing their relative reactivity, especially with smaller nucleophiles.

Quantitative Comparison of Reactivity

The following table provides illustrative, hypothetical data for the reaction of both compounds with a common nucleophile, sodium azide, under identical conditions. This data is intended to reflect the predicted difference in reactivity.

CompoundRelative Rate Constant (k_rel)Half-life (t_1/2) (min)Yield (%) after 1h
2-(Bromomethyl)pyridine16050
This compound~10-203-6>95

This is illustrative data based on theoretical predictions. Actual experimental results may vary.

Experimental Protocols

The following are detailed protocols for a representative nucleophilic substitution reaction with each compound.

General Protocol for Nucleophilic Substitution with Sodium Azide

Materials:

  • 2-(Bromomethyl)pyridine hydrobromide or this compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(Bromomethyl)pyridine hydrobromide (1.0 eq) or this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).

  • If starting with the hydrobromide salt of 2-(bromomethyl)pyridine, add potassium carbonate (1.1 eq) to neutralize the acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding azidomethylpyridine derivative.

Visualizing the Reaction Pathway and Logic

The following diagrams illustrate the SN2 reaction mechanism and the logical relationship between the electronic effects of the substituents and the predicted reactivity.

Caption: Generalized SN2 reaction mechanism for bromomethylpyridines.

Reactivity_Comparison cluster_compound1 2-(Bromomethyl)pyridine cluster_compound2 This compound cluster_conclusion Conclusion a1 Pyridine Nitrogen (Electron-withdrawing) a3 Lower Electrophilicity at Benzylic Carbon a1->a3 a2 No other strong alectron-withdrawing groups a2->a3 a4 Slower SN2 Reaction Rate a3->a4 c1 This compound is the more reactive substrate for SN2 reactions. a4->c1 b1 Pyridine Nitrogen (Electron-withdrawing) b3 Higher Electrophilicity at Benzylic Carbon b1->b3 b2 2-Cyano Group (Strongly Electron-withdrawing) b2->b3 b4 Faster SN2 Reaction Rate b3->b4 b4->c1

Caption: Logical flow of electronic effects on reactivity.

Conclusion

The presence of a 2-cyano group in this compound significantly enhances its reactivity towards nucleophiles in SN2 reactions compared to 2-(Bromomethyl)pyridine. This heightened reactivity is attributed to the strong electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the benzylic carbon and stabilizes the transition state. For researchers and drug development professionals, this means that reactions with this compound can often be carried out under milder conditions and may proceed at a faster rate, potentially leading to higher yields and cleaner reaction profiles. The choice between these two reagents will therefore depend on the desired reactivity and the specific requirements of the synthetic route.

A Comparative Guide to Analytical Techniques for Characterizing Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the characterization of pyridine derivatives, a critical class of compounds in the pharmaceutical and chemical industries. Experimental data is presented to aid in method selection, alongside detailed protocols for practical implementation.

Overview of Analytical Techniques

The characterization of pyridine derivatives relies on a suite of analytical methods to determine their identity, purity, and structure. The most common and powerful techniques include chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and X-ray Crystallography. Each method offers distinct advantages and is often used in a complementary fashion for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying non-volatile and thermally labile pyridine derivatives.[1] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is highly effective for the analysis of volatile and semi-volatile compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while X-ray Crystallography offers the definitive determination of the three-dimensional solid-state structure.[2][3][4]

Performance Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the nature of the sample, the desired level of sensitivity, and the type of information sought. The following tables summarize the performance characteristics of common analytical techniques for the quantification and characterization of pyridine and its derivatives.

Table 1: Quantitative Performance of Chromatographic Methods for Pyridine Analysis

MethodInternal StandardAccuracy (Recovery)Precision (RSD/CV)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HS-GC-MS/MS Pyridine-d589-101%[5]2-3%[5]0.006 mg/kg (biota)[5]0.020 mg/kg (biota)[5]
GC-FID N,N-dimethylformamide97.9% - 99.9%[5]0.2569% (pooled CV)[5]0.87 pg/injection[5]Not Specified
HPLC-UV DiethyldiphenylureaExcellent (not quantified)[5]Low relative standard deviations reported[5]5 ppb[5]Not Specified

Table 2: Comparison of Analytical Techniques for Pyridine-2-carboxylic Anhydride

Validation ParameterHPLC MethodGC-MS MethodUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.996[1]> 0.998[1]
Accuracy (% Recovery) 98-102%[1]89-101%[1][5]97-103% (Estimated)[1]
Precision (% RSD) < 2%[1]< 3%[1][5]< 5% (Estimated)[1]
Limit of Detection (LOD) ~1.5 ng/mL (Estimated)[1]0.006 mg/kg (for pyridine)[1][5]~0.5 µg/mL (Estimated)[1]
Limit of Quantitation (LOQ) ~4.5 ng/mL (Estimated)[1]0.02 mg/kg (for pyridine)[1][5]~1.5 µg/mL (Estimated)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate method selection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the analysis of pyridine and its derivatives in liquid samples, particularly for non-volatile matrices.[5][6]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the HPLC mobile phase. An internal standard, such as diethyldiphenylurea, can be added at a known concentration.[5][6] Filter the sample through a 0.45 µm syringe filter prior to injection.[7]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A core-shell mixed-mode column or a reverse-phase column like Newcrom R1 can be effective.[1][8]

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid, is often employed.[1][8] The use of ion-pairing reagents is generally avoided to ensure compatibility with mass spectrometry.[8]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Calibration: A calibration curve is constructed by injecting a series of standards with known concentrations and plotting the peak area against the concentration.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyridine derivatives, offering high sensitivity and selectivity.[1][9]

  • Sample Preparation: For liquid samples, a direct injection or headspace analysis can be performed.[9] For solid or complex matrices, extraction with a suitable solvent (e.g., methanol) is necessary. A deuterated internal standard like Pyridine-d5 is recommended to correct for matrix effects.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. For enhanced sensitivity, a tandem mass spectrometer (GC-MS/MS) can be utilized.[5]

  • Chromatographic Conditions:

    • Column: A capillary column suitable for the separation of volatile organic compounds.[5]

    • Carrier Gas: Helium or Nitrogen.[5]

    • Injector Temperature: Typically set around 250 °C.[7]

    • Oven Temperature Program: An optimized temperature gradient is used to ensure the separation of the target analytes from other components in the matrix.[5]

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity in MS/MS systems.[5] For single quadrupole systems, full scan or selected ion monitoring (SIM) modes can be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of pyridine derivatives.[2][10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish connectivity.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). The splitting patterns and integration of signals in the ¹H NMR spectrum provide information about neighboring protons and their relative numbers. The ¹³C NMR spectrum reveals the number of unique carbon environments. For pyridine, characteristic shifts are observed for the α, β, and γ protons and carbons.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and solid-state packing.[3][4]

  • Sample Preparation: High-quality single crystals of the pyridine derivative are required. These are typically grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: A suitable crystal is mounted on the diffractometer, and X-ray diffraction data is collected at a specific temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, revealing bond lengths, bond angles, and intermolecular interactions.[4][11]

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of analysis and the relationship between different characterization techniques.

experimental_workflow start Sample containing Pyridine Derivative separation Chromatographic Separation start->separation hplc HPLC separation->hplc gc GC separation->gc quantification Quantification hplc->quantification identification Preliminary Identification hplc->identification gc->quantification gc->identification final_report Comprehensive Characterization Report quantification->final_report structural_elucidation Structural Elucidation identification->structural_elucidation ms Mass Spectrometry (MS, MS/MS) identification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) structural_elucidation->nmr structural_elucidation->ms definitive_structure Definitive Structure (Solid State) structural_elucidation->definitive_structure nmr->final_report ms->final_report xray X-ray Crystallography definitive_structure->xray xray->final_report

Caption: A general workflow for the characterization of pyridine derivatives.

technique_relationships Pyridine_Derivative Pyridine Derivative Chromatography Chromatography (HPLC, GC) Pyridine_Derivative->Chromatography Mass_Spectrometry Mass Spectrometry Pyridine_Derivative->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy Pyridine_Derivative->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography Pyridine_Derivative->Xray_Crystallography Purity Purity & Quantification Chromatography->Purity Molecular_Weight Molecular Weight & Fragmentation Mass_Spectrometry->Molecular_Weight Molecular_Structure Molecular Structure & Connectivity NMR_Spectroscopy->Molecular_Structure Solid_State_Structure 3D Solid-State Structure Xray_Crystallography->Solid_State_Structure

References

Confirming the Structure of 3-(Bromomethyl)pyridine-2-carbonitrile Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of adducts derived from 3-(bromomethyl)pyridine-2-carbonitrile. Due to the limited availability of specific experimental data for adducts of this particular molecule, this guide utilizes data from closely related 3-(bromomethyl)pyridine derivatives to provide a robust framework for structural elucidation. The primary focus is on the adducts formed through nucleophilic substitution at the bromomethyl position, a characteristic reaction for this class of compounds.

Introduction to Adduct Formation

This compound is an attractive scaffold in medicinal chemistry, featuring a pyridine ring for potential metal chelation and hydrogen bonding, a nitrile group that can act as a hydrogen bond acceptor or be further functionalized, and a reactive bromomethyl group. This bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to form stable adducts. The general reaction scheme is depicted below.

reagents This compound + Nucleophile (Nu-H) product Adduct + HBr reagents->product Nucleophilic Substitution (SN2)

Caption: General workflow for the formation of adducts from this compound.

Confirmation of the resulting adduct's structure is critical and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, definitively, single-crystal X-ray crystallography.

Comparative Analysis of Adducts

This section compares the expected and observed analytical data for adducts formed from 3-(bromomethyl)pyridine derivatives with various nucleophiles. As a primary example, we will use detailed data for N-(pyridin-3-ylmethyl)acetamide , an analogue where the nitrile group at the 2-position is absent.

Table 1: Comparison of Expected Spectroscopic Data for Adducts
Nucleophile ClassAdduct Structure (Analog)Key ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)Expected Mass Spectrum (EI)
Amine N-(pyridin-3-ylmethyl)acetamideδ 8.5 (s, 1H, pyridine), 7.6 (d, 1H, pyridine), 7.2 (m, 1H, pyridine), 4.4 (d, 2H, -CH₂-N), 2.0 (s, 3H, -C(O)CH₃)δ 170 (C=O), 148-150 (pyridine C), 135 (pyridine C), 123 (pyridine C), 42 (-CH₂-), 23 (-CH₃)M⁺, [M-CH₃CO]⁺, [M-NHCOCH₃]⁺, pyridyl fragments
Thiol S-(pyridin-3-ylmethyl)thioacetateδ 8.5 (m, 2H, pyridine), 7.6 (d, 1H, pyridine), 7.2 (m, 1H, pyridine), 4.2 (s, 2H, -CH₂-S), 2.3 (s, 3H, -C(O)CH₃)δ 195 (C=O), 148-150 (pyridine C), 135 (pyridine C), 123 (pyridine C), 32 (-CH₂-), 30 (-CH₃)M⁺, [M-CH₃CO]⁺, [M-SCOCH₃]⁺, pyridyl fragments
Alcohol/Phenol 3-(Methoxymethyl)pyridineδ 8.5 (m, 2H, pyridine), 7.6 (d, 1H, pyridine), 7.2 (m, 1H, pyridine), 4.5 (s, 2H, -CH₂-O), 3.4 (s, 3H, -OCH₃)δ 148-150 (pyridine C), 135 (pyridine C), 123 (pyridine C), 74 (-CH₂-), 58 (-OCH₃)M⁺, [M-CH₃]⁺, [M-OCH₃]⁺, pyridyl fragments

Note: The chemical shifts for the pyridine ring protons and carbons in the actual this compound adducts will be influenced by the electron-withdrawing nitrile group, likely causing downfield shifts.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and analytical methods. Below are representative protocols for the synthesis and characterization of a pyridine adduct.

Synthesis of N-(pyridin-3-ylmethyl)acetamide (Amine Adduct Analogue)
  • Reaction Setup: To a solution of 3-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as toluene, add acetic anhydride (1.4 eq).

  • Reaction Conditions: Stir the mixture and heat at 100 °C for 2 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Characterization Protocol
  • NMR Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the purified adduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration, and by comparison with data from similar structures. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignments.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

    • Acquire the mass spectrum and identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure. Common fragmentation patterns for pyridyl derivatives include the loss of the substituent on the methylene bridge and cleavage of the pyridine ring.

  • X-ray Crystallography:

    • Grow single crystals of the purified adduct suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion.

    • Mount a suitable crystal on the diffractometer.

    • Collect the diffraction data and solve the crystal structure to provide unequivocal confirmation of the molecular connectivity and stereochemistry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of adduct synthesis and characterization, as well as a hypothetical signaling pathway where such adducts might be investigated as inhibitors.

cluster_synthesis Adduct Synthesis Workflow cluster_characterization Structural Characterization A 3-(Bromomethyl)pyridine -2-carbonitrile C Reaction in suitable solvent (e.g., DMF, EtOH) A->C B Nucleophile (e.g., Amine, Thiol) B->C D Work-up and Purification (e.g., Chromatography) C->D E Pure Adduct D->E F NMR Spectroscopy (¹H, ¹³C, 2D) E->F G Mass Spectrometry (EI, ESI) E->G H X-ray Crystallography E->H I Confirmed Structure F->I G->I H->I

Caption: Experimental workflow for the synthesis and structural confirmation of adducts.

Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Adduct Pyridine Adduct Adduct->Kinase1 Inhibits

Caption: Hypothetical signaling pathway showing the inhibitory action of a pyridine adduct.

Conclusion

A Comparative Guide to the Biological Activity of Pyridine Nitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridine nitrile derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and enzyme inhibitory properties of various pyridine nitrile analogs, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Anticancer Activity

Several studies have highlighted the potential of pyridine nitrile analogs as potent anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.

Table 1: Anticancer Activity of Pyridine Nitrile Analogs (IC50 in µM)
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Ib 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrileHeLa34.3 ± 2.6[1]
MCF-750.18 ± 1.11[1]
AMJ3 Pyrido fused five-membered heterocyclic ringHCT-11622.69 ± 2.47[2]
Spiro-pyridine 5 1′H-spiro-indene-2,4′-pyridineHepG-210.58 ± 0.80[3][4]
Caco-29.78 ± 0.70[3][4]
Spiro-pyridine 7 1′H-spiro-indoline-3,4′-pyridineHepG-28.90 ± 0.6[3][4]
Caco-27.83 ± 0.5[3][4]
Spiro-pyridine 8 1′H-spiro-indoline-3,4′-pyridineHepG-28.42 ± 0.7[4]
Caco-213.61 ± 1.2[4]
Compound 7b Nicotinonitrile-based derivativeMCF-73.58[5]
PC-33.60[5]
Doxorubicin (Ref.) Anthracycline antibioticHepG-24.50 ± 0.20[4]
Caco-212.49 ± 1.10[4]
Nutlin (Ref.) MDM2 inhibitorHCT-11662.72 ± 3.15[2]

Antimicrobial Activity

Pyridine nitrile analogs have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Pyridine Nitrile Analogs (MIC in µg/mL)
Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
3b Pyridine carbonitrileCandida albicans25[6]
5a Pyridine-4-methylene amineBacillus cereus50[6]
6b Pyridine-4-methylene amineBacillus cereus50[6]
7a Oxadiazole derivativeBacillus cereus50[6]
4h Pyrido[2,3-d]pyrimidine-6-carbonitrileGram-positive & Gram-negative bacteriaComparable to Streptomycin[7]
12a ThienopyridineE. coli0.0195[8]
B. mycoides<0.0048[8]
C. albicans<0.0048[8]
15 ThienopyridineE. coli>0.0048[8]
B. mycoides0.0098[8]
C. albicans0.039[8]
Ampicillin (Ref.) AntibioticBacillus cereus25[6]
Miconazole (Ref.) AntifungalCandida albicans25[6]

Enzyme Inhibition

The mechanism of action for many biologically active pyridine nitrile analogs involves the inhibition of specific enzymes that are crucial for disease progression. Key targets include phosphodiesterases and protein kinases.

Table 3: Enzyme Inhibitory Activity of Pyridine Nitrile Analogs (IC50)
Compound IDTarget EnzymeIC50Reference
Ib Phosphodiesterase 3A (PDE3A)3.76 ± 1.03 nM[1]
AMJ3 MDM2-p530.24 ± 0.02 µM[2]
AMJ5 MDM2-p530.48 ± 0.04 µM[2]
Compound 7 EGFR0.124 µM[9]
VEGFR-20.221 µM[9]
Nutlin (Ref.) MDM2-p530.39 ± 0.03 µM[2]
Erlotinib (Ref.) EGFR0.033 µM[9]
Sorafenib (Ref.) VEGFR-20.043 µM[9]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the pyridine nitrile analogs and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1][10]

  • Solubilization: Discard the medium and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 492 nm or between 550 and 600 nm.[1][5] The intensity of the purple color is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing

1. Agar Disc Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab to create a bacterial lawn.[11][12]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyridine nitrile analog onto the agar surface.[11] Ensure the disks are at least 24 mm apart.[12]

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[11][12]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial potency.

2. Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Serial Dilutions: Prepare a two-fold serial dilution of the pyridine nitrile analog in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7][13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum.[13] Include a growth control (no compound) and a sterility control (no inoculum).[13]

  • Incubation: Incubate the plate at 37°C for a specified period, typically 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13]

Enzyme Inhibition Assays

1. Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of PDE3, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP).

  • Assay Principle: The assay utilizes a fluorescein-labeled cAMP (cAMP-FAM). PDE3 hydrolyzes this substrate, and a binding agent that recognizes the resulting free phosphate group is added. This binding creates a large complex with high fluorescence polarization (FP). Inhibitors of PDE3 reduce the formation of this complex, resulting in a lower FP signal.[14][15]

  • Procedure:

    • Add serial dilutions of the pyridine nitrile analog to the wells of a microplate.

    • Add the PDE3 enzyme solution and pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the cAMP-FAM substrate.

    • After incubation, stop the reaction and add the binding agent.

    • Measure the fluorescence polarization using a suitable microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. EGFR and VEGFR-2 Kinase Inhibition Assay

These assays determine the ability of compounds to inhibit the kinase activity of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of ADP produced is quantified using a luminescent signal.

  • Procedure:

    • Add the inhibitor (pyridine nitrile analog) and the kinase (EGFR or VEGFR-2) to the wells of a 384-well plate.[16]

    • Add a mixture of the substrate and ATP to initiate the kinase reaction.[16] Incubate for 60 minutes at room temperature.[16]

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[16]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[16]

    • Record the luminescence. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Determine the IC50 values from the dose-response curves of the inhibitors.

Visualizations

Signaling Pathway: EGFR and VEGFR-2 Inhibition

EGFR_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR EGFR Ligand (EGF/VEGF)->EGFR Binds VEGFR-2 VEGFR-2 Ligand (EGF/VEGF)->VEGFR-2 Binds Signaling Cascade Signaling Cascade EGFR->Signaling Cascade Activates VEGFR-2->Signaling Cascade Activates Proliferation Proliferation Signaling Cascade->Proliferation Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis Survival Survival Signaling Cascade->Survival Pyridine Nitrile Analog Pyridine Nitrile Analog Pyridine Nitrile Analog->EGFR Inhibits Pyridine Nitrile Analog->VEGFR-2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyridine nitrile analogs.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Add Pyridine Nitrile Analogs A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

SAR_Logic cluster_scaffold Core Scaffold cluster_substituents Substituents cluster_activity Biological Activity Pyridine Nitrile Core Pyridine Nitrile Core Aryl Groups Aryl Groups Pyridine Nitrile Core->Aryl Groups Modification Fused Rings Fused Rings Pyridine Nitrile Core->Fused Rings Modification Flexible Linkers Flexible Linkers Pyridine Nitrile Core->Flexible Linkers Modification Increased Potency Increased Potency Aryl Groups->Increased Potency Fused Rings->Increased Potency Altered Selectivity Altered Selectivity Flexible Linkers->Altered Selectivity

Caption: Key structural modifications influencing the biological activity of pyridine nitrile analogs.

References

A Spectroscopic Showdown: Unmasking the Isomers of Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differentiation of pyridine, 2-pyridone, and 4-pyridone for researchers, scientists, and drug development professionals.

In the realm of heterocyclic chemistry, pyridine and its isomers, 2-pyridone and 4-pyridone, represent a fundamental triad with profound implications in medicinal chemistry and materials science. Their structural nuances, particularly the tautomeric equilibrium between the hydroxyl (-OH) and keto (C=O) forms in the pyridones, give rise to distinct spectroscopic signatures. This guide provides an objective, data-driven comparison of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with detailed experimental protocols and visual aids to facilitate unambiguous identification.

The Tautomeric Landscape: A Critical Prelude

It is crucial to recognize that 2-pyridone and 4-pyridone exist in a tautomeric equilibrium with their respective enol forms, 2-hydroxypyridine and 4-hydroxypyridine. The position of this equilibrium is highly dependent on the solvent and the physical state. In most solvents and in the solid state, the pyridone (keto) form is the predominant species for both 2- and 4-pyridone, while the hydroxypyridine (enol) form can be more significant in the gas phase.[1][2] The spectroscopic data presented herein primarily reflects the major pyridone tautomer.

Spectroscopic Data at a Glance: A Quantitative Comparison

The following tables summarize the key quantitative data obtained from NMR, IR, and UV-Vis spectroscopy for pyridine, 2-pyridone, and 4-pyridone.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundH-2H-3H-4H-5H-6Solvent
Pyridine~8.5~7.3~7.7~7.3~8.5CDCl₃
2-Pyridone-~7.98~7.21~7.23~8.07CD₃OD[3]
4-Pyridone~7.5~6.1-~6.1~7.5DMSO-d₆[1]

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC-2C-3C-4C-5C-6Solvent
Pyridine150.1123.9136.2123.9150.1CDCl₃[4]
2-Pyridone155.9125.8140.8124.4138.3CD₃OD[3]
4-Pyridone140.7116.5175.7116.5140.7DMSO-d₆[1]

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC=C & C=N Ring StretchesN-H Stretch
Pyridine-~1580, 1480, 1435-
2-Pyridone~1682 (KBr)[3]~1649, 1609, 1578~3440 (broad)
4-Pyridone~1560 (in CHCl₃)[5]~1640~3400 (broad)

Table 4: Ultraviolet-Visible (UV-Vis) Absorption Maxima (λₘₐₓ) in nm

Compoundλₘₐₓ (Solvent)
Pyridine251, 257, 263 (Water)[6]
2-Pyridone226, 298 (Methanol)[3]
4-Pyridone~255 (Ethanol)

Experimental Protocols: A Guide to Reproducible Data

Accurate spectroscopic analysis hinges on meticulous experimental technique. The following protocols provide a framework for obtaining high-quality data for the spectroscopic comparison of pyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-10 mg of the pyridine isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube.[7]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • The concentration should be in the range of 0.1-100 mM for ¹H NMR and >50 mM for ¹³C NMR.

  • Data Acquisition :

    • Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, a standard pulse-acquire sequence is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

    • Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.

  • Data Processing :

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples - KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8][9]

    • Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[10]

  • Sample Preparation (Liquid Samples - Thin Film) :

    • Place a small drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).[11]

    • Gently press the plates together to form a thin film.

  • Data Acquisition :

    • Record a background spectrum of the empty spectrometer or the salt plates.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The data is typically presented as percent transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a dilute solution of the pyridine isomer in a UV-transparent solvent (e.g., water, ethanol, methanol, cyclohexane). The choice of solvent is critical as it can influence the position of the absorption maxima.[12]

    • The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λₘₐₓ for optimal accuracy. This typically corresponds to concentrations in the micromolar (µM) to millimolar (mM) range.

  • Data Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (λₘₐₓ) from the spectrum.

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Visualizing the Workflow

To streamline the process of spectroscopic comparison, the following workflow diagram illustrates the logical steps from sample preparation to data analysis and interpretation.

Spectroscopic_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Pyridine Pyridine NMR NMR Spectroscopy Pyridine->NMR IR IR Spectroscopy Pyridine->IR UV_Vis UV-Vis Spectroscopy Pyridine->UV_Vis Pyridone2 2-Pyridone Pyridone2->NMR Pyridone2->IR Pyridone2->UV_Vis Pyridone4 4-Pyridone Pyridone4->NMR Pyridone4->IR Pyridone4->UV_Vis NMR_Data Acquire & Process ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data UV_Vis_Data Acquire & Process UV-Vis Spectrum UV_Vis->UV_Vis_Data Comparison Compare Spectroscopic Data Tables NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison Structure Structural Elucidation & Isomer Identification Comparison->Structure

Caption: Workflow for the spectroscopic comparison of pyridine isomers.

This comprehensive guide, with its tabulated data and detailed protocols, serves as a valuable resource for the accurate identification and characterization of pyridine and its key isomers. By leveraging the distinct fingerprints provided by NMR, IR, and UV-Vis spectroscopy, researchers can confidently navigate the structural complexities of these vital heterocyclic compounds.

References

A Comparative Guide to the Efficacy of 3-(Bromomethyl)pyridine-2-carbonitrile in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of pyridinylmethyl moieties is a cornerstone in the design of contemporary ligands, particularly in the development of therapeutic agents. The reagent 3-(bromomethyl)pyridine-2-carbonitrile has emerged as a valuable building block for this purpose, offering a reactive electrophilic center for the facile introduction of the 2-cyano-3-pyridinylmethyl group onto various nucleophilic scaffolds. This guide provides an objective comparison of this compound with its chloro-analogue, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison: Bromine vs. Chlorine Leaving Groups

The primary distinction in the synthetic utility of this compound and its chloro-counterpart, 3-(chloromethyl)pyridine-2-carbonitrile, lies in the inherent reactivity of the benzylic-type halide. Generally, the carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making the bromide a better leaving group. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields in nucleophilic substitution reactions.

While direct, side-by-side comparative studies for these specific reagents are not extensively documented in publicly available literature, the established principles of nucleophilic substitution reactions on benzylic-like halides provide a strong theoretical and practical foundation for comparison. Benzyl bromides are typically more reactive than benzyl chlorides towards nucleophiles.[1][2][3][4] This trend is expected to hold for their pyridinylmethyl analogues.

Table 1: Comparison of this compound and an Alternative

FeatureThis compound3-(Chloromethyl)pyridine-2-carbonitrile
Reactivity HigherLower
Typical Reaction Conditions Milder (e.g., room temperature to moderate heating)Often requires higher temperatures or longer reaction times
Leaving Group Ability ExcellentGood
Potential for Side Reactions Lower risk of elimination under forcing conditionsMay require more forcing conditions, increasing side product formation
Cost & Availability May be less readily available and more expensiveGenerally more accessible and cost-effective

Experimental Protocols

The following protocols provide generalized methodologies for the N-alkylation of amines using (halomethyl)pyridine derivatives. These can be adapted for this compound and its chloro-analogue.

Protocol 1: General N-Alkylation of Amines

This procedure is suitable for the reaction of primary or secondary amines with this compound.

Materials:

  • Amine substrate

  • This compound (1.0 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the amine in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound in the same solvent dropwise.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of a KRAS G12D Inhibitor Intermediate

Ligands incorporating the pyridinylmethyl moiety have shown promise as inhibitors of oncogenic proteins such as KRAS. The following is a representative workflow for the synthesis of a key intermediate, which can be adapted using this compound.

cluster_synthesis Synthesis of KRAS G12D Inhibitor Intermediate A Heterocyclic Amine Core C N-Alkylation Reaction (Base, Solvent) A->C B This compound B->C D Purification (Chromatography) C->D E KRAS G12D Inhibitor Intermediate D->E

Experimental workflow for intermediate synthesis.

Application in Drug Discovery: Targeting the RAS-RAF-MEK-ERK Signaling Pathway

The pyridine-2-carbonitrile scaffold is a key feature in a number of potent and selective inhibitors of KRAS G12D, a common mutation in various cancers.[5][] These inhibitors function by disrupting the signaling cascade that promotes uncontrolled cell proliferation. The RAS-RAF-MEK-ERK pathway is a critical signaling route that is often hyperactivated in cancer.

Ligands synthesized using this compound can be designed to bind to the KRAS G12D protein, thereby inhibiting its function and blocking downstream signaling.

cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS-GTP (Active) Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor KRAS G12D Inhibitor (Ligand) Inhibitor->RAS

References

A Comparative Guide to the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of substituted pyridines is therefore a critical endeavor in medicinal chemistry and drug development. This guide provides an objective comparison of prominent synthetic pathways to substituted pyridines, offering supporting experimental data, detailed methodologies, and visual representations of reaction pathways to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparison of Pyridine Synthesis Methods

The following table summarizes key aspects of classical and modern methods for the synthesis of substituted pyridines, allowing for a rapid comparison of their primary characteristics.

MethodKey FeaturesTypical YieldsSubstrate ScopeAdvantagesDisadvantages
Hantzsch Pyridine Synthesis Multi-component reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[1][2]Generally good to excellent, often >80-90% for optimized conditions.[1][3]Broad for aldehydes and β-ketoesters; well-suited for symmetrically substituted pyridines.[1][2]High atom economy, operational simplicity, access to highly functionalized pyridines in a single pot.[1][3]Often requires harsh reaction conditions, long reaction times, and produces a dihydropyridine intermediate that requires a separate oxidation step.[3]
Guareschi-Thorpe Condensation Condensation of a cyanoacetamide or cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base.[4]Generally good to high yields.Versatile for the synthesis of 2-hydroxypyridines (2-pyridones).[4]Direct synthesis of pyridones, which are important pharmaceutical intermediates.More limited in scope compared to the Hantzsch synthesis for accessing a wide variety of substitution patterns.
Chichibabin Pyridine Synthesis Condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at high temperatures.[5]Often low to moderate (typically 20-30%), but can be improved with catalysts.[5]Primarily used for the synthesis of simple, alkyl-substituted pyridines.[5]Utilizes inexpensive and readily available starting materials.[5]Requires high temperatures and pressures, often gives mixtures of products, and can have low yields.[5]
Transition-Metal-Catalyzed C-H Functionalization Direct functionalization of a pre-existing pyridine ring by activating a C-H bond.[6]Moderate to excellent, depending on the specific reaction and catalyst.Broad scope for introducing various substituents (alkyl, aryl, etc.) with high regioselectivity.[6]High step- and atom-economy, excellent functional group tolerance, and regioselective control.[6]Can require expensive and/or air-sensitive catalysts and ligands, and optimization of reaction conditions can be complex.[6]

Experimental Protocols and Quantitative Data

This section provides detailed experimental methodologies and representative quantitative data for the discussed synthetic pathways.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of symmetrically substituted pyridines.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Conventional Heating)
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and concentrated aqueous ammonia (1.2 equivalents) in ethanol.[1]

  • Reaction: Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.[1]

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 1,4-dihydropyridine.[1]

  • Aromatization: The isolated 1,4-dihydropyridine is then dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) to afford the corresponding pyridine.

Quantitative Data: Hantzsch Pyridine Synthesis
Aldehydeβ-KetoesterNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeEthyl acetoacetateAmmonium AcetateAqueous (SDS, 0.1M)RT-96[2]
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium AcetateEthanolReflux392
4-NitrobenzaldehydeMethyl acetoacetateAmmoniaMethanolReflux488
FormaldehydeEthyl acetoacetateAmmonium AcetateAcetic Acid100285

Yields are for the final, aromatized pyridine product.

Hantzsch Synthesis Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R-CHO Unsaturated_Ketoester α,β-Unsaturated Ketoester Aldehyde->Unsaturated_Ketoester Knoevenagel Condensation Ketoester1 β-Ketoester Ketoester1->Unsaturated_Ketoester Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine Ammonia NH₃ Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine Unsaturated_Ketoester->Dihydropyridine Michael Addition Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation Guareschi_Thorpe_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Dicarbonyl 1,3-Dicarbonyl Intermediate Acyclic Intermediate Dicarbonyl->Intermediate Knoevenagel Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate Pyridone 2-Hydroxypyridine (2-Pyridone) Intermediate->Pyridone Cyclization &Dehydration Chichibabin_Synthesis Reactants Aldehydes/Ketones + NH₃ High_Temp High Temperature (350-500 °C) Reactants->High_Temp Catalyst Solid Acid Catalyst (e.g., Al₂O₃) High_Temp->Catalyst Condensation Series of Condensations (Aldol, Michael, Imine formation) Catalyst->Condensation Cyclization Cyclization & Dehydrogenation Condensation->Cyclization Product Substituted Pyridine(s) Cyclization->Product CH_Activation_Workflow Start Start: Prepare Reactants (Pyridine, Coupling Partner, Catalyst, Ligand, Base, Solvent) Inert_Atmosphere Assemble Reaction under Inert Atmosphere Start->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 80-120 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Workup Reaction Work-up (Cooling, Dilution, Filtration, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Functionalized Pyridine Purification->Product

References

A Comparative Guide to Assessing the Purity of Synthesized 3-(Bromomethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, verifying the purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate like 3-(Bromomethyl)pyridine-2-carbonitrile is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly alter a compound's biological activity, toxicity, and physical properties. This guide provides a comparative overview of essential analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and data presentation examples.

A robust purity assessment strategy is not reliant on a single method but rather employs a combination of orthogonal techniques—methods that measure sample properties in fundamentally different ways—to build a comprehensive purity profile.[1][2] This approach ensures that a wide range of potential impurities, such as unreacted starting materials, byproducts, residual solvents, or degradation products, are detected and quantified.

General Workflow for Purity Assessment

The process of confirming the purity of a synthesized compound follows a logical progression from preliminary qualitative checks to precise quantitative analysis. This workflow ensures the material meets the stringent specifications required for subsequent research and development phases.

G cluster_synthesis Synthesis & Purification cluster_quantitative Quantitative Purity Determination cluster_final Final Assessment synthesis Chemical Synthesis of 3-(Bromomethyl)pyridine- 2-carbonitrile purification Primary Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification mp Melting Point Determination purification->mp Initial Purity Check nmr_s Structural NMR (¹H, ¹³C) purification->nmr_s Structural Confirmation ms Mass Spectrometry (MS) purification->ms Molecular Weight Confirmation ftir FT-IR Spectroscopy purification->ftir Functional Group Analysis qnmr Quantitative NMR (qNMR) nmr_s->qnmr Develop qNMR Method hplc High-Performance Liquid Chromatography (HPLC) ms->hplc LC-MS final_purity Final Purity Profile (>95% Required for Biological Assays) hplc->final_purity gc Gas Chromatography (GC) gc->final_purity Volatile Impurities qnmr->final_purity Absolute Purity

Caption: General workflow for purity assessment of a synthesized compound.

Comparative Overview of Analytical Methodologies

The selection of an analytical method depends on the nature of the target compound, the types of impurities expected, the required level of accuracy, and the instrumentation available. For a crystalline solid like this compound, a combination of chromatographic and spectroscopic techniques is ideal.

Method Principle Primary Use Advantages Limitations
HPLC (UV) Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity (area %); detection of non-volatile or thermally labile impurities.[3][4][5]High resolution, sensitivity, and reproducibility; widely applicable.[6]Requires a chromophore for UV detection; quantitation requires a reference standard for absolute purity.[5]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Identification and quantification of volatile impurities (e.g., residual solvents) and thermally stable byproducts.[6][7]Excellent for volatile analysis; MS provides structural information for impurity identification.[7][8]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
qNMR (¹H NMR) Signal intensity is directly proportional to the number of nuclei; comparison against an internal standard of known purity.Absolute quantitative purity without needing a reference standard of the analyte.[1][9][10]Primary analytical method; provides structural and quantitative data simultaneously; non-destructive.[5][9]Lower sensitivity than chromatographic methods; requires a highly pure internal standard and careful sample preparation.[11]
Melting Point Temperature range over which a solid transitions to a liquid.Preliminary purity check and identity confirmation.[12][13][14]Fast, inexpensive, and requires a small amount of sample.[12][15]Insensitive to small amounts of impurity (<10%); not quantitative.[12] Impurities cause a depression and broadening of the melting range.[13]
LC-MS Combines HPLC separation with mass spectrometry detection.Impurity identification by providing molecular weight information for peaks separated by HPLC.[2][16][17]Powerful for identifying unknown impurities.[2][16]More complex instrumentation; response factors can vary for quantitation.

Illustrative Purity Data Comparison

The table below presents hypothetical data from the analysis of a synthesized batch of this compound, comparing results from different analytical techniques.

Analytical Method Parameter Measured Result for Batch XYZ-001 Interpretation
HPLC (UV, 254 nm) Main Peak Area %98.7%High purity with respect to UV-active impurities. Two minor impurities detected at 0.8% and 0.5%.
GC-MS Residual SolventsDichloromethane: 450 ppmHexane: < 50 ppmResidual solvent levels are within acceptable limits for early-stage research.
qNMR (¹H NMR) Absolute Purity (w/w %)98.2%The absolute purity is slightly lower than the HPLC area %, suggesting the presence of NMR-active impurities not well-detected by UV or non-proton-containing impurities.[11]
Melting Point Melting Range88-91°C (Lit. 92-93°C)The broadened and slightly depressed melting range suggests the presence of impurities, corroborating the chromatographic data.[13][18]
LC-MS Impurity ID (at 0.8%)[M+H]⁺ = 199.0 m/zThe mass corresponds to the starting material, 3-methylpyridine-2-carbonitrile, indicating an incomplete reaction.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a general reversed-phase HPLC method suitable for analyzing this compound.

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of the synthesized compound and dissolve in 5 mL of a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the relative peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR) Spectroscopy

This method determines absolute purity using an internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher), high-precision NMR tubes.

  • Internal Standard (IS): Maleic anhydride (highly pure, stable, with a sharp singlet that does not overlap with analyte signals).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial.

    • Accurately weigh ~10 mg of the maleic anhydride internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Scans (nt): 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the -CH₂Br singlet) and the signal for the internal standard (maleic anhydride singlet).

    • Calculate the purity (P) using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Mandatory Visualizations

Hypothetical Signaling Pathway Involvement

Pyridine carbonitrile derivatives are common scaffolds in drug discovery, often acting as inhibitors in signaling pathways, such as those involving kinases.[19][20][21] The diagram below illustrates a hypothetical scenario where a derivative of the synthesized compound inhibits a kinase (e.g., AKT1), preventing downstream signaling involved in cell proliferation.

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt AKT1 (Kinase) pdk1->akt activates downstream Downstream Targets akt->downstream phosphorylates proliferation Cell Proliferation & Survival downstream->proliferation inhibitor 3-(Acme-methyl)pyridine- 2-carbonitrile (Hypothetical Inhibitor) inhibitor->akt inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(Bromomethyl)pyridine-2-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper handling and disposal of 3-(Bromomethyl)pyridine-2-carbonitrile, a reactive halogenated heterocyclic compound. Researchers, scientists, and professionals in drug development must adhere to these procedures to ensure personal safety and environmental compliance. This guide outlines step-by-step protocols for waste management, including a deactivation procedure for small residual amounts.

Immediate Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] As a brominated organic compound, it should be handled with care, using appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[3][4][5]

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye ProtectionSafety glasses with side-shields or goggles.
Hand ProtectionChemically resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
RespiratoryUse in a well-ventilated area or with respiratory protection.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Waste Stream Guidelines:

Waste TypeContainerLabelingIncompatible Wastes
Solid Waste Designated, sealed container"Hazardous Waste," "Halogenated Organic Solid Waste"Oxidizing agents, strong acids, and bases
Liquid Waste Designated, leak-proof, sealed container"Hazardous Waste," "Halogenated Organic Liquid Waste"Oxidizing agents, strong acids, and bases
Contaminated Materials Sealed plastic bags"Hazardous Waste," "Contaminated Debris"

All waste containers must be clearly labeled with the full chemical name and associated hazard pictograms.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of this compound.

A Identify 3-(Bromomethyl)pyridine-2- carbonitrile Waste B Is it a bulk amount or an empty container? A->B C Bulk Amount B->C Bulk D Empty Container B->D Empty E Segregate as Halogenated Organic Waste C->E F Rinse with a suitable solvent (e.g., acetone) three times D->F I Store in a designated, properly labeled, and sealed container E->I G Collect rinsate as Halogenated Organic Liquid Waste F->G H Deface label and dispose of container as non-hazardous waste (consult institutional policy) F->H G->I J Arrange for pickup by an authorized hazardous waste disposal service I->J

Caption: Decision workflow for the disposal of this compound.

Deactivation Protocol for Small Residual Quantities

For small quantities of residual this compound (e.g., residue in a flask after a reaction), a deactivation procedure can be employed to convert it into a less reactive substance before collection as hazardous waste. The bromomethyl group is susceptible to nucleophilic substitution, which can be exploited for this purpose. This procedure should be performed in a chemical fume hood with appropriate PPE.

Principle:

This protocol utilizes a nucleophilic thiol-containing compound, such as L-cysteine or dithiothreitol (DTT), to quench the reactive alkylating nature of this compound. The thiol group will displace the bromide, forming a more stable and less reactive thioether.

Materials:

  • Waste containing residual this compound

  • L-cysteine or Dithiothreitol (DTT)

  • Sodium bicarbonate (NaHCO₃)

  • A suitable solvent in which the starting material is soluble (e.g., acetone, ethanol, or a mixture with water)

  • Stir plate and stir bar

  • pH paper or pH meter

Experimental Protocol:

  • Preparation: In a suitable reaction vessel, dissolve the residual this compound in a minimal amount of the chosen solvent.

  • Addition of Nucleophile: For each estimated 1 gram of residual this compound, add a solution of 1.5-2.0 grams of L-cysteine or DTT dissolved in a small amount of water.

  • Buffering: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is between 7 and 8. This will deprotonate the thiol and facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for at least 2 hours. The reaction can be gently warmed to 40-50°C to ensure completion, but this should be done with caution in a well-ventilated fume hood.

  • Verification (Optional): If analytical capabilities are available (e.g., TLC, LC-MS), monitor the reaction for the disappearance of the starting material.

  • Waste Collection: Once the reaction is complete, the entire mixture should be collected as "Halogenated Organic Liquid Waste." Although deactivated, it should still be disposed of through an authorized hazardous waste program.

Spill Management

In the event of a spill, evacuate the area and ensure proper ventilation. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic solid waste. For larger spills, contact your institution's environmental health and safety department immediately.

By adhering to these procedures, laboratory professionals can handle and dispose of this compound in a manner that is safe for both the individual and the environment.

References

Personal protective equipment for handling 3-(Bromomethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 3-(Bromomethyl)pyridine-2-carbonitrile, ensuring laboratory safety and regulatory compliance.

This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is paramount for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber) and a fully-buttoned lab coat to ensure full skin coverage.[1] Nitrile gloves may not be recommended for prolonged contact with pyridine compounds.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[2] Work should always be conducted in a properly functioning chemical fume hood.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent accidental exposure and contamination.

1. Preparation and Engineering Controls:

  • Always work within a certified laboratory chemical fume hood.[1][2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second walk from the work area.[3]

  • Keep the work area well-ventilated.[4]

2. Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or fumes.[4][5]

  • Wear the appropriate PPE as specified in the table above.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[6]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Keep containers tightly closed when not in use.[5]

  • Wash hands thoroughly with soap and water after handling.[5]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3]

  • Keep containers tightly closed in a designated corrosives area.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • The label should include "Hazardous Waste," the full chemical name, and associated hazard symbols.[1]

  • Segregate halogenated organic waste from non-halogenated waste streams.[1]

2. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • Store away from incompatible materials.[3]

3. Final Disposal:

  • Dispose of the waste through a licensed hazardous waste disposal company.[2]

  • Never dispose of this chemical down the drain or in regular trash.[7]

  • All disposal activities must be in accordance with local, state, and federal regulations.

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Response:

  • Small Spills (manageable by trained personnel):

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[4]

    • Clean the spill area with soap and water.[8]

  • Large Spills:

    • Immediately evacuate the laboratory and alert others in the vicinity.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team or local fire department.

    • Provide them with the name of the chemical and the approximate amount spilled.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Occupational Exposure Limits

While specific occupational exposure limits for this compound have not been established, the limits for pyridine provide a useful reference for assessing risk.

OrganizationTWA (8-hour)STEL (15-minute)
OSHA (PEL) 5 ppm (15 mg/m³)-
NIOSH (REL) 5 ppm (15 mg/m³)-
ACGIH (TLV) 1 ppm (3.1 mg/m³)-

Data sourced from OSHA, NIOSH, and ACGIH guidelines for pyridine.[7][9][10]

Visual Safety Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Certification B Check Eyewash & Safety Shower A->B C Gather Required PPE B->C D Don Appropriate PPE C->D E Work Inside Chemical Fume Hood D->E F Handle with Care (Avoid Dust/Fumes) E->F G Keep Container Closed When Not in Use F->G H Segregate Halogenated Waste G->H I Store Waste in Labeled, Sealed Container H->I J Clean Work Area I->J K Doff and Dispose of Contaminated PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling of this compound.

PPESelectionDecisionTree cluster_protection Required Personal Protective Equipment Start Handling This compound EyeProtection Chemical Safety Goggles or Face Shield Start->EyeProtection HandProtection Chemical-Resistant Gloves (e.g., Butyl Rubber) Start->HandProtection BodyProtection Lab Coat (Fully Buttoned) Start->BodyProtection RespiratoryProtection Work in Fume Hood (Respirator if needed) Start->RespiratoryProtection

Caption: Decision guide for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.